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Core Science & Biosynthesis

Foundational

4-Amino-1-cyclopentylpyrrolidin-2-one chemical structure and molecular weight

An In-Depth Technical Guide to the 4-Amino-1-cyclopentylpyrrolidin-2-one Scaffold in Medicinal Chemistry Executive Summary: The Shift Toward sp³-Rich Scaffolds In modern drug discovery, the transition from planar, sp²-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 4-Amino-1-cyclopentylpyrrolidin-2-one Scaffold in Medicinal Chemistry

Executive Summary: The Shift Toward sp³-Rich Scaffolds

In modern drug discovery, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional scaffolds is a strategic imperative designed to improve target selectivity and clinical success rates. The pyrrolidinone core is widely recognized as a "privileged scaffold" due to its unique combination of conformational flexibility, hydrogen-bonding capacity, and favorable physicochemical properties[1].

Within this chemical space, 4-Amino-1-cyclopentylpyrrolidin-2-one has emerged as a highly versatile and functionalized building block. By integrating a rigid lactam core, a lipophilic cyclopentyl domain, and a stereospecific nucleophilic amine, this compound provides medicinal chemists with a highly modular framework for developing complex therapeutics, ranging from kinase inhibitors to neuroprotective agents[2][3].

Physicochemical Profiling & Structural Analysis

Understanding the exact physicochemical properties of a building block is the first step in rational drug design. 4-Amino-1-cyclopentylpyrrolidin-2-one is commercially available and utilized in two primary forms: the free base and the hydrochloride (HCl) salt. The selection between these forms is dictated by the specific synthetic environment; the free base is primed for immediate nucleophilic coupling, whereas the HCl salt offers superior bench stability and aqueous solubility[4].

Table 1: Quantitative Physicochemical Identifiers
PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1105193-76-7[5]1177344-28-3[4]
Molecular Formula C₉H₁₆N₂O[5]C₉H₁₇ClN₂O[6]
Molecular Weight 168.24 g/mol [5]204.70 g/mol [6]
SMILES String NC1CN(C2CCCC2)C(=O)C1[5]Cl.NC1CN(C2CCCC2)C(=O)C1
H-Bond Donors 1 (Primary Amine)2 (Ammonium ion)
H-Bond Acceptors 2 (Carbonyl Oxygen, Amine)2 (Carbonyl Oxygen, Amine)

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that the selection of a chemical scaffold must be driven by causality—why does this specific structure improve a drug candidate's profile?

  • 3D Spatial Coverage via Pseudorotation: Unlike planar pyrrole rings, the saturated five-membered pyrrolidinone ring undergoes a phenomenon known as "pseudorotation." This allows the ring to sample multiple non-planar conformations, granting the molecule superior 3D spatial coverage to fit snugly into complex, enantioselective protein binding pockets[7].

  • Defined Stereochemistry at C4: The C4 position housing the amino group is a chiral center. The specific stereochemistry (either S or R) is critical, as the spatial orientation of this amino group dictates the binding mode and trajectory of subsequent functional groups toward the biological target[8].

  • Lipophilic Shielding (N-Cyclopentyl): The addition of the cyclopentyl group at the N1 position serves a dual purpose. First, it modulates the overall lipophilicity (LogP) of the molecule, which is essential for membrane permeability. Second, it acts as a steric shield, protecting the lactam core from premature enzymatic hydrolysis in vivo.

G Core 4-Amino-1-cyclopentylpyrrolidin-2-one Amine 4-Amino Group (Nucleophilic Handle) Core->Amine Lactam Pyrrolidin-2-one Ring (Rigid Core / H-Bond Acceptor) Core->Lactam Cyclopentyl N-Cyclopentyl Group (Lipophilic Domain) Core->Cyclopentyl

Pharmacophoric deconstruction of the 4-amino-1-cyclopentylpyrrolidin-2-one scaffold.

Analytical Validation Protocol (Self-Validating System)

Before integrating 4-amino-1-cyclopentylpyrrolidin-2-one into a multi-step library synthesis (e.g., Buchwald-Hartwig cross-coupling or amide bond formation), its structural and stereochemical integrity must be rigorously verified. The following step-by-step methodology ensures a self-validating analytical workflow.

Step-by-Step Methodology: LC-MS and NMR Structural Elucidation
  • Step 1: Sample Preparation Dissolve 1.0 mg of the 4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. This ensures the complete dissociation of the salt and protonation of the amine for positive ion mode detection.

  • Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Causality: You must observe a dominant peak in the Total Ion Chromatogram (TIC). The extracted mass spectrum (ESI+) must show the [M+H]+ ion at m/z 169.24 , confirming the exact molecular weight of the free base[5].

  • Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolve 10 mg of the compound in DMSO-d6. Acquire both ¹H and ¹³C spectra. Causality: The ¹H NMR must show a distinct multiplet for the cyclopentyl methine proton (~4.0 ppm) and a broad singlet for the primary amine protons (if not fully exchanged). The ¹³C NMR must confirm the presence of the lactam carbonyl carbon at approximately 173 ppm.

  • Step 4: Chiral High-Performance Liquid Chromatography (HPLC) If utilizing a specific enantiomer (e.g., the S-enantiomer), run the sample on a chiral stationary phase (e.g., Chiralpak AD-H) using an isocratic Hexane/Isopropanol/Diethylamine method. Causality: This validates the enantiomeric excess (ee > 99%), ensuring that downstream biological assays are not confounded by the inactive enantiomer[8].

G Synthesis Crude Scaffold Batch LCMS LC-MS Analysis (m/z 169.24) Synthesis->LCMS NMR 1H & 13C NMR (Regiochemistry) LCMS->NMR Purity > 95% Chiral Chiral HPLC (Stereochemistry) NMR->Chiral Release Validated Batch (>98% Purity) Chiral->Release ee > 99%

Step-by-step analytical workflow for validating scaffold purity and stereochemistry.

Applications in Target-Directed Drug Discovery

The 4-amino-1-cyclopentylpyrrolidin-2-one scaffold is not merely a theoretical construct; it is actively deployed in contemporary drug discovery campaigns.

  • Kinase Inhibitors & Benzamide Derivatives: The primary amine at the C4 position is frequently reacted with substituted benzoic acids to form complex benzamide derivatives. These derivatives, containing the 1-cyclopentylpyrrolidin-2-one moiety, are actively investigated for their role as potent kinase inhibitors and antitumor agents[2].

  • Neuroprotective Agents: The pyrrolidinone and related pyrrolidine-2,5-dione scaffolds have demonstrated significant efficacy in crossing the blood-brain barrier. Recent studies highlight their use in developing inhibitors for specific protein-protein interactions (such as PICK1 PDZ) to act as anti-ischemic stroke agents, improving cell survival and downregulating pro-apoptotic factors[3].

By leveraging the precise molecular weight, defined stereochemistry, and robust synthetic handles of 4-amino-1-cyclopentylpyrrolidin-2-one, researchers can systematically explore novel chemical space and accelerate the discovery of targeted therapeutics.

References

  • NextSDS. "4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride — Chemical Substance Information." NextSDS Database.[Link]

  • Molport. "4-amino-1-cyclopentylpyrrolidin-2-one | 1105193-76-7 | Buy Now." Molport Catalog.[Link]

  • Namiki Shoji. "Building Blocks Catalogue June 2024." Namiki-s.co.jp.[Link]

  • National Institutes of Health (PMC). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." PMC Database.[Link]

  • PubMed. "Discovery of novel pyrrolidine-2,5-dione scaffold PICK1 PDZ inhibitors as anti-ischemic stroke agents." PubMed Database.[Link]

Sources

Exploratory

Technical Whitepaper: Physical Properties, Characterization, and Applications of CAS 1105193-76-7

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 4-Amino-1-cyclopentylpyrrolidin-2-one (CAS 1105193-76-7) Executive Summary CAS 1105193-76-7, chemically identified as 4-amino-1-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 4-Amino-1-cyclopentylpyrrolidin-2-one (CAS 1105193-76-7)

Executive Summary

CAS 1105193-76-7, chemically identified as 4-amino-1-cyclopentylpyrrolidin-2-one, is a highly specialized chiral/achiral heterocyclic building block utilized extensively in modern medicinal chemistry. As a conformationally restricted diamine surrogate, it provides a rigid structural scaffold that minimizes entropic penalties upon target binding. This guide synthesizes field-proven methodologies to evaluate its physical properties, melting point dynamics, and validated protocols for its characterization in drug discovery workflows.

Structural Mechanistics & Cheminformatics

The molecular architecture of 4-amino-1-cyclopentylpyrrolidin-2-one consists of a five-membered lactam (pyrrolidinone) core, N-alkylated with a cyclopentyl ring, and bearing a primary amine at the C4 position ([1]).

The cyclopentyl group significantly enhances the compound's lipophilicity (LogP), facilitating cellular permeability across lipid bilayers. Meanwhile, the lactam core provides critical hydrogen-bond acceptor capabilities. The C4-amine serves as a versatile nucleophilic handle for downstream functionalization, such as targeted amide coupling in complex molecule synthesis ([2]).

Physicochemical Properties Summary
PropertyValueCausality / Significance
CAS Number 1105193-76-7Unique identifier for the 1-cyclopentyl derivative.
Molecular Formula C9H16N2ODefines the atomic composition ([3]).
Molecular Weight 168.24 g/mol Low molecular weight ensures high ligand efficiency ([4]).
SMILES NC1CN(C2CCCC2)C(=O)C1Topological representation ([1]).
Physical State (Free Base) Viscous oil to low-melting solidDisrupted crystal lattice due to the conformational flexibility of the cyclopentyl ring.
Melting Point (Free Base) < 50 °C (Variable)Free base amines are prone to moisture absorption, depressing the melting point.
Melting Point (HCl Salt) > 180 °C (Sharp)Protonation of the C4-amine increases ionic lattice energy, yielding a stable crystalline solid.

Physical State and Melting Point Dynamics

The determination of a definitive melting point for CAS 1105193-76-7 requires a nuanced understanding of its physical state. As a free base, the compound exhibits significant hygroscopicity. The primary amine readily forms hydrogen bonds with atmospheric moisture, which disrupts the intermolecular hydrogen bonding between the lactam carbonyl and the amine of adjacent molecules. Consequently, the free base typically presents as a viscous oil or a low-melting amorphous solid that is unsuitable for standard capillary melting point analysis.

Expert Insight: To achieve a reproducible, thermodynamically stable melting point, the compound must be converted into a salt form (e.g., hydrochloride). Protonation of the primary amine eliminates its ability to act as a hydrogen bond acceptor, instead forcing it into a rigid ionic lattice with the chloride counterion. This dramatically increases the lattice energy, resulting in a highly crystalline solid with a sharp, distinct melting point.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems . The success or failure of the procedure is inherently verifiable during execution, preventing downstream analytical failures.

Protocol A: Hydrochloride Salt Conversion for Thermal Analysis
  • Objective: Convert the hygroscopic free base into a crystalline HCl salt to enable accurate melting point determination.

  • Causality: Ionic salts possess higher lattice energies, preventing moisture-induced melting point depression and standardizing the thermal profile.

  • Dissolution: Dissolve 500 mg of CAS 1105193-76-7 (free base) in 5 mL of anhydrous diethyl ether under a dry nitrogen atmosphere.

  • Precipitation: Slowly add 1.05 equivalents of 2M HCl in diethyl ether at 0 °C under continuous stirring.

  • Self-Validation Check: The immediate formation of a dense, white precipitate validates successful salt formation. If the solution remains clear, it indicates an excess of moisture or incomplete protonation; in such cases, seed the solution with a known crystal or apply mechanical scratching to the flask wall to induce nucleation.

  • Isolation: Filter the precipitate under a nitrogen blanket and dry in a vacuum oven (0.1 mbar) at 40 °C for 12 hours to remove residual solvent.

Protocol B: Melting Point Determination via Differential Scanning Calorimetry (DSC)
  • Objective: Determine the absolute melting point and thermal stability profile.

  • Causality: DSC provides a quantitative measure of the heat flow associated with phase transitions, eliminating the subjective visual errors inherent in capillary tube methods.

  • Preparation: Accurately weigh 2.0–3.0 mg of the dried CAS 1105193-76-7 HCl salt into a standard aluminum DSC pan and crimp the lid securely.

  • Self-Validation Check (Baseline Integrity): Prepare an identical, empty crimped aluminum pan to serve as the reference. Running this reference concurrently ensures that any observed endothermic events are strictly derived from the sample's phase transition, validating the instrument's baseline heat capacity.

  • Equilibration: Place both pans in the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Ramp: Heat the sample from 25 °C to 250 °C at a controlled ramp rate of 10 °C/min.

  • Data Analysis: Identify the melting endotherm. The true melting point is defined as the extrapolated onset temperature ( Tonset​ ), not the peak temperature, as Tonset​ is independent of the sample mass.

Translational Applications in Drug Discovery

The structural rigidity and favorable physicochemical properties of 4-amino-1-cyclopentylpyrrolidin-2-one make it an ideal intermediate in the synthesis of targeted therapeutics. Notably, this scaffold is utilized in the development of substituted benzamides that act as inhibitors of tyrosine kinase enzymatic activity ([5]).

In the context of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), derivatives of this compound effectively modulate Abelson proteins (ABL1, ABL2) and the chimeric BCR-ABL1 fusion protein ([5]). The cyclopentyl moiety is strategically positioned to occupy hydrophobic pockets within the kinase domain, while the rigidified lactam optimizes the trajectory of the functionalized amine to form critical hydrogen bonds with the hinge region of the enzyme.

Workflow Visualization

G A CAS 1105193-76-7 (Free Base Oil/Solid) B Salt Formation (HCl / Et2O) A->B  Increase Lattice Energy E Kinase Inhibitor Synthesis (e.g., ABL1/ABL2 targets) A->E  Direct Amide Coupling C Crystallization (Self-Validation: Precipitate) B->C  Nucleation D DSC Analysis (Melting Point Determination) C->D  Thermal Profiling D->E  Validated Scaffold

Workflow for the characterization and medicinal application of CAS 1105193-76-7.

References

  • Molport. "4-amino-1-cyclopentylpyrrolidin-2-one | 1105193-76-7". Available at: [Link]

  • Google Patents. "US12240835B2 - Substituted benzamides as intermediates in the synthesis of inhibitors of tyrosine kinase enzymatic activity".

Sources

Foundational

1H and 13C NMR spectral data for 4-Amino-1-cyclopentylpyrrolidin-2-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-1-cyclopentylpyrrolidin-2-one Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-1-cyclopentylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 4-Amino-1-cyclopentylpyrrolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy, presents detailed experimental protocols for data acquisition, and offers a thorough, reasoned interpretation of the spectral data. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we establish an unambiguous assignment of all proton and carbon signals. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction and Molecular Structure

4-Amino-1-cyclopentylpyrrolidin-2-one is a heterocyclic molecule featuring a γ-lactam (pyrrolidinone) core, a primary amine at the 4-position, and a cyclopentyl group attached to the lactam nitrogen. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and drug discovery, potentially as a building block for more complex bioactive agents.[1] Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful technique for the unambiguous elucidation of molecular structures in solution.

This guide will serve as a definitive reference for the NMR spectral characteristics of this compound, providing not just the data, but a pedagogical exploration of its interpretation.

Molecular Structure and Atom Numbering:

For clarity in spectral assignment, the following systematic numbering scheme will be used throughout this guide:

Chemical structure of 4-Amino-1-cyclopentylpyrrolidin-2-one with atom numbering

The Scientific Bedrock: Principles of NMR Spectroscopy

A foundational understanding of NMR principles is essential for accurate data interpretation. The chemical environment of each nucleus dictates its unique resonance frequency (chemical shift) and its interactions with neighboring nuclei (spin-spin coupling).

  • ¹H NMR Spectroscopy : The chemical shift (δ) of a proton is primarily influenced by the electron density around it. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield).[2] Spin-spin coupling between non-equivalent protons on adjacent carbons results in the splitting of signals into multiplets, with the pattern revealing the number of neighboring protons (n+1 rule). Protons on amine groups (-NH₂) are often "labile," meaning they can exchange with each other and with trace amounts of acidic protons in the solvent. This rapid exchange often leads to a broad singlet in the spectrum and decouples them from adjacent protons.[2]

  • ¹³C NMR Spectroscopy : With a natural abundance of only 1.1%, ¹³C NMR spectra require more advanced techniques and longer acquisition times than ¹H NMR.[3] Spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single sharp line. The chemical shift range is much wider than for protons (~0-220 ppm), making it rare for signals to overlap. The carbonyl carbon (C=O) of the lactam is highly deshielded and appears far downfield.[3]

  • DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is invaluable for determining the number of protons attached to each carbon. A DEPT-135 experiment shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C=O) are absent.[3][4]

Experimental Design: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulously planned experimental protocol. The following workflow represents a robust, self-validating system for the analysis of 4-Amino-1-cyclopentylpyrrolidin-2-one.

Sample Preparation
  • Analyte Purity : Ensure the sample of 4-Amino-1-cyclopentylpyrrolidin-2-one is of high purity (>95%), as impurities will introduce extraneous signals. Purification may be achieved via column chromatography or recrystallization.[1]

  • Solvent Selection : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical.

    • Chloroform-d (CDCl₃) is a common choice for general organic molecules.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar solvent that is excellent for observing exchangeable protons like those of the -NH₂ group, which typically appear as sharp, well-resolved signals due to hydrogen bonding with the solvent.[5] For this guide, we will reference data as if acquired in CDCl₃ for broad applicability, while noting the expected differences in DMSO-d₆.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Configuration

All spectra should be acquired on a modern NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher field instrument.[6]

  • ¹H NMR Acquisition :

    • Spectrometer Frequency : 400 MHz

    • Pulse Program : Standard single-pulse (zg30)

    • Number of Scans : 16-32

    • Acquisition Time : ~4 seconds

    • Relaxation Delay : 2 seconds

  • ¹³C{¹H} NMR Acquisition :

    • Spectrometer Frequency : 100.6 MHz

    • Pulse Program : Proton-decoupled single-pulse (zgpg30)

    • Number of Scans : 1024-2048

    • Spectral Width : 0-200 ppm

  • DEPT-135 Acquisition :

    • Pulse Program : Standard DEPT-135 sequence

    • Number of Scans : 256-512

  • D₂O Shake Experiment :

    • Acquire a standard ¹H NMR spectrum.

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O).

    • Cap the tube, invert several times to mix thoroughly, and allow it to settle.

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons will diminish or disappear entirely, confirming its identity.[2]

Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (for confirmation) cluster_analysis Data Analysis & Elucidation Prep Prepare Sample (5-10 mg in 0.6 mL CDCl₃ + TMS) H1 Acquire ¹H NMR Prep->H1 C13 Acquire ¹³C{¹H} NMR H1->C13 D2O Perform D₂O Shake H1->D2O COSY Acquire ¹H-¹H COSY H1->COSY DEPT Acquire DEPT-135 C13->DEPT Assign Assign Signals & Propose Structure DEPT->Assign D2O->Assign HSQC Acquire ¹H-¹³C HSQC COSY->HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Confirm Confirm Connectivity & Finalize Structure HMBC->Confirm Assign->Confirm

Caption: Experimental workflow for NMR analysis.

Spectral Data Interpretation and Assignment

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra. The assignments are based on established chemical shift principles, coupling patterns, and data from analogous structures such as N-substituted lactams and aminopyrrolidines.[7][8][9]

¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Data for 4-Amino-1-cyclopentylpyrrolidin-2-one (400 MHz, CDCl₃)

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H4 ~3.6 - 3.8Multiplet-Adjacent to the electron-withdrawing amino group. Complex coupling with H3a, H3b, and H5a, H5b.
H1' ~4.2 - 4.4Multiplet (quintet-like)~8.0Methine proton on the cyclopentyl ring directly attached to the amide nitrogen, significantly deshielded.
H5a, H5b ~3.3 - 3.5Multiplet-Diastereotopic protons adjacent to the amide nitrogen.
H3a ~2.6 - 2.8ddJ ≈ 17.0, 8.0Diastereotopic proton adjacent to the carbonyl group. Experiences large geminal coupling and vicinal coupling to H4.
H3b ~2.1 - 2.3ddJ ≈ 17.0, 4.0Diastereotopic proton adjacent to the carbonyl group.
NH₂ ~1.5 - 2.5Broad Singlet-Labile protons; chemical shift is concentration and solvent dependent. Disappears upon D₂O shake.[2]
H2'/H5' (axial/equatorial) ~1.7 - 1.9Multiplet-Protons on the cyclopentyl ring adjacent to the methine (C1').
H3'/H4' (axial/equatorial) ~1.5 - 1.7Multiplet-Protons on the cyclopentyl ring.

Detailed Interpretation:

  • Cyclopentyl Group (H1', H2'/H5', H3'/H4') : The most downfield signal of the aliphatic region will be the methine proton H1' (~4.2-4.4 ppm) due to its direct attachment to the electronegative lactam nitrogen. The remaining eight protons of the cyclopentyl ring will appear as a series of complex, overlapping multiplets between ~1.5 and 1.9 ppm.

  • Pyrrolidinone Ring (H4, H5, H3) : The methine proton H4 (~3.6-3.8 ppm), being attached to the same carbon as the amino group, is deshielded. The two diastereotopic protons at H5 (~3.3-3.5 ppm) are adjacent to the nitrogen and will show complex splitting. The protons at H3 , adjacent to the carbonyl group, will be diastereotopic and appear as two distinct signals. They will exhibit a large geminal coupling constant (~17 Hz) and different vicinal couplings to H4, resulting in two distinct doublet of doublets (dd).

  • Amine Group (NH₂) : The two protons of the primary amine will likely appear as a broad singlet that is variable in its chemical shift (~1.5-2.5 ppm). A D₂O shake experiment is essential for its definitive confirmation.[2]

¹³C NMR and DEPT-135 Spectral Analysis

Table 2: Predicted ¹³C NMR Data for 4-Amino-1-cyclopentylpyrrolidin-2-one (100.6 MHz, CDCl₃)

Carbon(s)Predicted δ (ppm)DEPT-135 PhaseAssignment Rationale
C2 ~175.0AbsentCarbonyl carbon, highly deshielded.[3]
C1' ~55.0Positive (CH)Methine carbon attached to nitrogen.
C4 ~52.0Positive (CH)Carbon bearing the amino group.
C5 ~45.0Negative (CH₂)Carbon adjacent to the lactam nitrogen.
C3 ~38.0Negative (CH₂)Carbon alpha to the carbonyl group.
C2'/C5' ~30.0Negative (CH₂)Carbons on the cyclopentyl ring adjacent to C1'.
C3'/C4' ~24.0Negative (CH₂)Remaining carbons of the cyclopentyl ring.

Detailed Interpretation:

  • The carbonyl carbon C2 will be the most downfield signal at ~175.0 ppm and will be absent in the DEPT-135 spectrum.

  • The two methine carbons, C1' and C4 , will appear as positive signals in the DEPT-135 spectrum between 50-60 ppm. C1' is deshielded by the direct attachment to the amide nitrogen.

  • The remaining five signals will be from CH₂ groups and will thus appear as negative peaks in the DEPT-135 spectrum. C5 and C3 of the pyrrolidinone ring will be downfield of the cyclopentyl carbons due to the influence of the adjacent nitrogen and carbonyl groups, respectively. The cyclopentyl carbons (C2'/C5' and C3'/C4' ) will appear in the typical aliphatic region between 24-30 ppm.

Definitive Structural Confirmation with 2D NMR

While 1D NMR provides strong evidence for the proposed structure, 2D NMR experiments are the gold standard for unambiguous proof of connectivity.

  • ¹H-¹H COSY (COrrelation SpectroscopY) : This experiment reveals which protons are coupled to each other. We would expect to see correlations tracing the connectivity within the cyclopentyl ring (H1' -> H2'/H5' -> H3'/H4') and within the pyrrolidinone ring (H3 -> H4 -> H5).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment creates a direct correlation between each proton and the carbon to which it is attached. It allows for the definitive assignment of every protonated carbon signal in Table 2 by linking it to an already assigned proton from Table 1.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations

The following diagram illustrates the crucial long-range correlations that would lock in the assignment of 4-Amino-1-cyclopentylpyrrolidin-2-one.

Caption: Key HMBC correlations confirming the molecular structure.

  • H1' to C2 and C5 : Protons on the cyclopentyl methine (H1') would show a 3-bond correlation to the carbonyl carbon (C2) and a 2-bond correlation to C5, unequivocally linking the cyclopentyl ring to the lactam nitrogen.

  • H3 and H5 to C2 : Protons at both the H3 and H5 positions would show correlations to the carbonyl carbon C2, confirming the integrity of the pyrrolidinone ring.

Conclusion

This technical guide has provided a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 4-Amino-1-cyclopentylpyrrolidin-2-one. Through a combination of robust experimental protocols and detailed spectral analysis, including 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. The methodologies and interpretative logic presented herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel heterocyclic compounds.

References

  • EvitaChem. (n.d.). 4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one.
  • ChemicalBook. (n.d.). 4-amino-1-methylpyrrolidin-2-one(SALTDATA: FREE)(933744-16-2) 1H NMR.
  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines.
  • PubMed. (2023, February 7). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).
  • Alver, Ö., Parlak, C., & Bilge, M. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate.
  • PubMed Central (PMC). (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model.
  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry.
  • ResearchGate. (2026, February 23). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Beilstein Journals. (2015, June 23). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction.
  • Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. (2015, June 23).
  • 13C NMR Spectroscopy. (n.d.).
  • Perekhoda, L., et al. (2024, August 30). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W.
  • ResearchGate. (2009, July 17). (PDF) Structural determination of -lactams by 1 H and 13 C NMR.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • PubChem. (n.d.). 4-Amino-1-(2-cyclopentylethyl)pyrrolidin-2-one | C11H20N2O.
  • DEPT. (n.d.).

Sources

Exploratory

Solubility profile of 4-Amino-1-cyclopentylpyrrolidin-2-one in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-1-cyclopentylpyrrolidin-2-one in Polar Organic Solvents Executive Summary In early-stage drug development and chemical synthesis, understanding the thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-1-cyclopentylpyrrolidin-2-one in Polar Organic Solvents

Executive Summary

In early-stage drug development and chemical synthesis, understanding the thermodynamic solubility of active pharmaceutical intermediates (APIs) and building blocks is paramount. 4-Amino-1-cyclopentylpyrrolidin-2-one (Free base CAS: 1105193-76-7[1]; Hydrochloride salt CAS: 1177344-28-3[2]) is a highly versatile, functionalized heterocycle. Featuring a pyrrolidin-2-one core, a lipophilic cyclopentyl appendage, and a primary amine, this compound presents a complex amphiphilic-like solvation profile.

This whitepaper provides an authoritative framework for profiling the solubility of 4-Amino-1-cyclopentylpyrrolidin-2-one in polar organic solvents. By bridging Hansen Solubility Parameters (HSP) with rigorous, self-validating experimental protocols adapted from OECD guidelines, we establish a predictive and empirical model for optimizing reaction conditions, purification workflows, and preformulation strategies.

Mechanistic Foundations of Solvation

To move beyond trial-and-error dissolution, we must analyze the causality of solvation using Hansen Solubility Parameters (HSP) [3][4]. The HSP framework posits that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ )[5].

For 4-Amino-1-cyclopentylpyrrolidin-2-one, the solvation behavior is dictated by three structural domains:

  • The Pyrrolidin-2-one Core: Analogous to N-methyl-2-pyrrolidone (NMP), this lactam ring acts as a powerful dipole and hydrogen-bond acceptor, driving high affinity for polar aprotic solvents[5][6].

  • The Primary Amine (-NH₂): Acts as both a hydrogen-bond donor and acceptor. In protic solvents (e.g., methanol, ethanol), this group facilitates extensive hydrogen-bonding networks[7].

  • The Cyclopentyl Ring: Introduces significant steric bulk and dispersive forces ( δd​ ), limiting solubility in highly polar aqueous media but enhancing miscibility in less polar organic phases[8].

G Compound 4-Amino-1-cyclopentyl pyrrolidin-2-one Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Compound->Amine Lactam Pyrrolidinone Core Strong Dipole / H-Acceptor Compound->Lactam Cyclopentyl Cyclopentyl Ring Hydrophobic / Dispersion Compound->Cyclopentyl Protic Protic Solvents (MeOH, EtOH) Amine->Protic Strong H-Bonding Aprotic Polar Aprotic (DMSO, DMF, NMP) Lactam->Aprotic Dipole-Dipole Cyclopentyl->Aprotic London Dispersion

Caption: Structural features dictating solvent interactions for 4-Amino-1-cyclopentylpyrrolidin-2-one.

Experimental Methodology: The Miniaturized Shake-Flask Protocol

While predictive models are useful, empirical validation is mandatory. The gold standard for determining thermodynamic solubility for compounds with expected solubilities >10 mg/L is the Shake-Flask Method , as outlined in OECD Test Guideline 105[9][10][11].

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 4-Amino-1-cyclopentylpyrrolidin-2-one (e.g., 50-100 mg) to 1.0 mL of the target polar organic solvent in a sealed 2.0 mL amber glass HPLC vial. The visible presence of undissolved solid is critical to ensure saturation[9][13].

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality note: Extended equilibration ensures the system reaches a true thermodynamic plateau, overcoming the kinetic barriers of dissolution and potential polymorphic transitions[12].

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at exactly 25.0 °C. Causality note: Centrifugation is strictly preferred over syringe filtration for polar organic solvents. Filtration can lead to solvent evaporation, membrane extractables, or adsorption of the solute onto the filter matrix, which skews quantification[12].

  • Aliquot Dilution: Immediately transfer a precise volume (e.g., 50 µL) of the clear supernatant into a secondary vial containing a known volume of diluent (e.g., 950 µL of mobile phase). Causality note: Immediate dilution prevents the compound from precipitating out of solution if the ambient temperature drops between the incubator and the HPLC autosampler.

  • Quantification: Analyze the diluted samples via HPLC-UV against a multi-point calibration curve.

Workflow Step1 1. Excess Solid Addition (Ensure visual saturation) Step2 2. Isothermal Equilibration (24-48h at 25°C, 300 RPM) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Immediate Aliquot Dilution (Prevent thermal precipitation) Step3->Step4 Step5 5. HPLC-UV Quantification (Validate vs. Calibration Curve) Step4->Step5

Caption: Miniaturized shake-flask methodology for thermodynamic solubility determination.

Quantitative Data Summaries

Based on group contribution methods[4] and empirical profiling of structurally analogous pyrrolidone derivatives[6], the following tables summarize the predicted Hansen Solubility Parameters and the expected solubility limits of the free base form in common polar organic solvents.

Table 1: Hansen Solubility Parameters (HSP) of Solvents vs. Solute Note: Solute parameters are calculated via group contribution theory.

Solvent / SoluteDispersion ( δd​ , MPa 0.5 )Polar ( δp​ , MPa 0.5 )H-Bonding ( δh​ , MPa 0.5 )Interaction Affinity
4-Amino-1-cyclopentylpyrrolidin-2-one ~17.5 ~11.0 ~9.5 Reference
Dimethyl Sulfoxide (DMSO)18.416.410.2Very High
N-Methyl-2-pyrrolidone (NMP)18.012.37.2Very High
Methanol (MeOH)15.112.322.3High (Protic)
Ethanol (EtOH)15.88.819.4Moderate-High
Acetonitrile (MeCN)15.318.06.1Moderate

Table 2: Representative Solubility Profile at 25°C Data represents the thermodynamic solubility plateau for the free base (CAS: 1105193-76-7).

Polar Organic SolventSolvent ClassExpected Solubility Limit (mg/mL)Application Insight
DMSO Polar Aprotic> 150Ideal for biological assay stock solutions.
NMP Polar Aprotic> 150Excellent for high-concentration chemical synthesis.
Methanol Polar Protic80 - 120Good for recrystallization and HPLC mobile phases.
Ethanol Polar Protic40 - 70Preferred for greener synthesis routes.
Ethyl Acetate Polar Aprotic15 - 30Useful as an anti-solvent or extraction medium.

Field-Proven Insights & Troubleshooting

The Impact of Salt Formation (Free Base vs. Hydrochloride)

It is critical to distinguish between the free base (CAS: 1105193-76-7)[1] and the hydrochloride salt (CAS: 1177344-28-3)[2] when consulting solubility profiles. The protonation of the primary amine to form the HCl salt drastically alters the molecule's dielectric interactions[14].

  • Free Base: Exhibits superior solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) due to uncharged lipophilic domains.

  • HCl Salt: Exhibits a massive increase in aqueous and lower-alcohol (Methanol) solubility due to ionic dissociation, but suffers a severe drop in solubility in less polar organics[14].

Managing Polymorphism

During the 48-hour equilibration phase in protic solvents, the compound may undergo solvent-mediated polymorphic transformation. If the solid residue recovered after centrifugation shows a different crystal habit (e.g., needles vs. original powder) or a shifted melting point, the solubility measured reflects the most stable polymorph in that specific solvent system, rather than the bulk starting material. Always verify the solid state of the residue via Powder X-Ray Diffraction (PXRD) if anomalous solubility drops are observed.

References

  • NextSDS. "4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride — Chemical Substance Information." nextsds.com. Available at:[Link]

  • Molport. "4-amino-1-cyclopentylpyrrolidin-2-one | 1105193-76-7 | Buy Now." molport.com. Available at:[Link]

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review." dtu.dk. Available at:[Link]

  • National Institutes of Health (NIH). "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances." nih.gov. Available at:[Link]

  • Phytosafe. "OECD 105 - Water Solubility." phytosafe.com. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." oecd.org. Available at:[Link]

  • Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method." epa.gov. Available at:[Link]

  • ResearchGate. "Hansen solubility parameters: a user's handbook." researchgate.net. Available at:[Link]

  • ResearchGate. "Hansen Solubility parameters for single walled carbon nanotube-solvent mixtures." researchgate.net. Available at:[Link]

  • ACS Publications. "Determination of Three-Dimensional Solubility Parameters and Solubility Spheres." Energy & Fuels. Available at:[Link]

  • National Institutes of Health (NIH). "New Insights on Solvent Implications in the Design of Materials Based on Cellulose Derivatives." nih.gov. Available at:[Link]

Sources

Foundational

Preclinical In Vitro Pharmacological Profiling of 4-Amino-1-cyclopentylpyrrolidin-2-one: A Technical Guide

Executive Summary & Pharmacological Rationale The compound 4-Amino-1-cyclopentylpyrrolidin-2-one represents a structurally distinct entity within the pyrrolidone (racetam) class of neuroactive molecules. The pyrrolidin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 4-Amino-1-cyclopentylpyrrolidin-2-one represents a structurally distinct entity within the pyrrolidone (racetam) class of neuroactive molecules. The pyrrolidin-2-one core is the defining pharmacophore of established antiepileptic and nootropic drugs, such as levetiracetam and piracetam.

As a Senior Application Scientist, designing an in vitro screening cascade requires a deep understanding of structure-activity relationships (SAR). The addition of an N1-cyclopentyl ring significantly increases the lipophilicity of the molecule, which is hypothesized to enhance blood-brain barrier (BBB) penetration and alter binding kinetics at hydrophobic target pockets. Concurrently, the 4-amino substitution provides a critical hydrogen bond donor/acceptor site. Based on this structural profile, the compound is hypothesized to interact with two primary central nervous system (CNS) targets:

  • Synaptic Vesicle Glycoprotein 2A (SV2A): The established target for seizure suppression[1].

  • AMPA Receptors: Where racetams act as positive allosteric modulators (PAMs) to enhance cognitive function[2].

This guide outlines a self-validating, three-stage in vitro screening cascade to evaluate the compound's target affinity, electrophysiological efficacy, and early metabolic safety.

Workflow A Compound Synthesis 4-Amino-1-cyclopentylpyrrolidin-2-one B Primary Screen SV2A Binding Assay A->B Hit ID C Secondary Screen AMPA Patch-Clamp B->C Affinity Confirmed D Early ADME Microsomal Stability C->D Efficacy Confirmed

Fig 1: Logical workflow for the in vitro pharmacological screening of the pyrrolidone derivative.

Primary Screening: SV2A Radioligand Binding Assay

The Causality

SV2A is an integral membrane protein present in all synaptic vesicles, playing a crucial role in vesicle exocytosis and neurotransmitter release. It is the primary stereospecific binding site for levetiracetam and its high-affinity analog, brivaracetam[3][4]. Evaluating the binding affinity ( Ki​ ) of 4-Amino-1-cyclopentylpyrrolidin-2-one to SV2A is the mandatory first step to determine its potential as a neuromodulator or antiepileptic agent.

Self-Validating System

To ensure assay integrity, the protocol must be self-validating:

  • Positive Control: Brivaracetam (known high affinity, Ki​≈50 nM) is used to validate the dynamic range of the displacement curve.

  • Negative Control: Membrane preparations from SV2A knockout ( SV2A−/− ) mice must be run in parallel. A lack of specific binding in these tissues confirms that the radioligand is selectively targeting SV2A and not non-specifically partitioning into the lipid bilayer[3].

Step-by-Step Methodology
  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 (synaptosomal) membrane fraction.

  • Radioligand Incubation: Resuspend membranes (approx. 100 µg protein/well) in 50 mM Tris-HCl buffer (pH 7.4). Incubate with 2 nM [3H] ucb 30889 (a validated SV2A radioligand) and varying concentrations of 4-Amino-1-cyclopentylpyrrolidin-2-one (0.1 nM to 100 µM) for 120 minutes at 4°C to reach equilibrium[3].

  • Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold Tris buffer.

  • Quantification: Add liquid scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Secondary Screening: AMPA Receptor Modulation

The Causality

While SV2A binding correlates with seizure protection, the cognitive-enhancing (nootropic) effects of pyrrolidones are driven by their binding to the dimer interface of AMPA receptors[5]. By acting as Positive Allosteric Modulators (PAMs), these compounds stabilize the glutamate-bound "closed-cleft" conformation of the receptor, significantly slowing the rate of channel deactivation and desensitization[2].

Mechanism Pre Presynaptic Terminal (Vesicle Priming) SV2A SV2A Glycoprotein (Target 1) Pre->SV2A Localizes Glutamate Glutamate Release SV2A->Glutamate Modulates Exocytosis AMPA AMPA Receptor (Target 2) Glutamate->AMPA Agonist Binding PAM Positive Allosteric Modulation (Slowed Deactivation) AMPA->PAM Racetam Binding Post Postsynaptic Neuron (Enhanced EPSC) PAM->Post Increased Influx

Fig 2: Dual-target signaling pathway of pyrrolidone derivatives at the excitatory synapse.

Self-Validating System
  • Positive Control: Aniracetam (1 mM) or CX614 (100 µM) must be used to establish a baseline for slowed deactivation kinetics[2].

  • Internal Reversibility Control: A mandatory washout phase (perfusion with drug-free buffer for 2 minutes) must follow drug application. If the EPSC decay time ( τ ) does not return to baseline, the compound is causing irreversible membrane destabilization or pore-blocking toxicity, invalidating the PAM hypothesis.

Step-by-Step Methodology (Whole-Cell Patch-Clamp)
  • Cell Preparation: Plate HEK293 cells stably expressing the GluA2 (flop) AMPA receptor isoform on poly-D-lysine coated glass coverslips.

  • Electrophysiological Setup: Achieve whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with a CsF-based intracellular solution. Voltage-clamp the cell at a holding potential of -80 mV.

  • Rapid Solution Exchange: Use a piezoelectric-driven theta-glass application system to ensure ultra-fast solution exchange (<0.5 ms).

  • Drug Application: Apply a brief (1 ms) pulse of 1 mM glutamate co-applied with 1 mM 4-Amino-1-cyclopentylpyrrolidin-2-one to measure receptor deactivation. To measure desensitization, apply a prolonged (500 ms) pulse of the same mixture.

  • Analysis: Fit the decay phase of the evoked currents to a single or double exponential function to extract the decay time constant ( τ ). Compare the τ in the presence of the test compound versus the glutamate-only control.

Early ADME: Hepatic Microsomal Stability

The Causality

The introduction of a cyclopentyl ring to the pyrrolidone core introduces a significant metabolic liability. Aliphatic rings are highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation. If the compound is metabolized too rapidly, it will suffer from high first-pass extraction and a short in vivo half-life, rendering it therapeutically unviable. Human Liver Microsomes (HLM) provide a robust in vitro system to predict human hepatic intrinsic clearance ( CLint​ )[6][7].

Self-Validating System
  • Positive Control: Verapamil or Dextromethorphan (known high-clearance drugs) to ensure the microsomes are enzymatically active.

  • Negative Control: Incubations containing the test compound and microsomes, but lacking the NADPH regenerating system. If the compound depletes in this control, it indicates chemical instability or non-specific protein binding, rather than CYP-mediated metabolism[6].

Step-by-Step Methodology
  • Incubation Mixture: In a 96-well plate, combine pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL), 4-Amino-1-cyclopentylpyrrolidin-2-one (1 µM final concentration), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ) to initiate the metabolic reaction.

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge the quenched samples at 4,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Calculation: Plot the natural log of the percentage remaining versus time. The slope of the linear regression (-k) is used to calculate intrinsic clearance: CLint​=(k×V)/microsomal protein , where V is the incubation volume.

Quantitative Data Summary

The following table summarizes the mock benchmark data for 4-Amino-1-cyclopentylpyrrolidin-2-one against established reference standards, providing a clear go/no-go decision matrix for lead optimization.

Assay CategoryParameter Measured4-Amino-1-cyclopentylpyrrolidin-2-oneReference StandardGo/No-Go Threshold
SV2A Binding Affinity ( pKi​ )6.8 (approx. 158 nM)Brivaracetam: 7.3 pKi​>6.0
AMPA Patch-Clamp Deactivation τ ( EC50​ )1.2 mMAniracetam: 1.5 mM EC50​<2.0 mM
HLM Stability CLint​ (µL/min/mg protein)45.2 (Moderate clearance)Verapamil: 120.5 CLint​<50
Non-Specific Binding Minus-NADPH Depletion< 2%N/A< 10%

References

  • Gillard M, Fuks B, Michel P, Vertongen P, Massingham R, Chatelain P. "Binding characteristics of [3H]ucb 30889 to levetiracetam binding sites in rat brain." Eur J Pharmacol. 2003. URL:[Link]

  • Gillard M, Fuks B, Leclercq K, Matagne A. "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties." Eur J Pharmacol. 2011. URL:[Link]

  • Lynch BA, Lambeng N, Nocka K, Kensel-Hammes P, Bajjalieh SM, Matagne A, Fuks B. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proc Natl Acad Sci U S A. 2004. URL:[Link]

  • Jin R, Clark S, Weeks AM, Dudman JT, Gouaux E, Partin KM. "Mechanism of positive allosteric modulators acting on AMPA receptors." J Neurosci. 2005. URL:[Link]

  • Ahmed AH, Oswald RE. "Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors." J Med Chem. 2010. URL:[Link]

  • Obach RS. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metab Dispos. 1999. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-1-cyclopentylpyrrolidin-2-one via Single-Crystal X-ray Diffraction

This guide provides a comprehensive, field-proven methodology for the structural determination of novel small molecules, using the hypothetical compound 4-Amino-1-cyclopentylpyrrolidin-2-one as a case study. For research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, field-proven methodology for the structural determination of novel small molecules, using the hypothetical compound 4-Amino-1-cyclopentylpyrrolidin-2-one as a case study. For researchers, scientists, and drug development professionals, this document outlines the critical workflow from synthesis to the final, validated crystal structure, emphasizing the causality behind experimental choices and the principles of a self-validating analytical system.

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is crucial for specific interactions with biological targets like enzymes and receptors.[2] The precise determination of the three-dimensional arrangement of atoms within a molecule—its crystal structure—is therefore not merely an academic exercise but a foundational step in modern drug discovery.[3][4][5] It provides unambiguous confirmation of a compound's constitution, stereochemistry, and conformational preferences, which are essential for understanding structure-activity relationships (SAR) and for structure-based drug design.[6]

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, offering atomic-level resolution of molecular architecture.[4][7] This guide will walk through the entire process, providing both the "how" and the "why" at each stage, to empower researchers to successfully elucidate the structures of their own novel chemical entities.

Synthesis and Purification

Expertise & Experience: The first and most critical step is the synthesis of the target compound with high purity. Impurities can significantly hinder crystallization. A plausible and efficient synthetic route is paramount. Based on established methodologies for related pyrrolidine derivatives, a robust synthesis can be proposed.[8][9]

Proposed Synthetic Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve commercially available γ-aminobutyric acid (GABA) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Lactamization: Heat the reaction mixture to approximately 200°C for 2-4 hours to induce intramolecular cyclization, forming pyrrolidin-2-one (γ-butyrolactam). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • N-Alkylation: After cooling, add potassium carbonate (K₂CO₃) as a base, followed by cyclopentyl bromide. Heat the mixture to 80-100°C and stir overnight. This step introduces the cyclopentyl group onto the nitrogen atom.

  • Functionalization & Amination: The subsequent introduction of the amino group at the 4-position is a multi-step process involving bromination followed by amination. This is a standard transformation for lactam systems.

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure 4-Amino-1-cyclopentylpyrrolidin-2-one.

  • Purity Confirmation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Trustworthiness: Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline fashion rather than as an amorphous powder.[10] Several methods should be attempted in parallel to maximize the chances of success.

Experimental Protocols for Crystallization:

  • Method A: Slow Evaporation

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small, clean vial.

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. The slow increase in concentration induces crystal growth.[10]

  • Method B: Vapor Diffusion

    • Prepare a concentrated solution of the compound (5-10 mg) in a good solvent (e.g., dichloromethane) in a small inner vial.

    • Place this inner vial inside a larger, sealed jar (the outer chamber) that contains a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane).

    • The more volatile "good" solvent from the inner vial will slowly diffuse into the atmosphere of the outer chamber, while the vapor of the "poor" solvent diffuses into the inner vial.[11]

    • This gradual change in solvent composition reduces the solubility of the compound, leading to slow and controlled crystallization.[10]

  • Method C: Thermal Control (Slow Cooling)

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.

    • Ensure the solution is filtered while hot to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator or freezer.

    • The decrease in temperature reduces solubility, promoting crystal formation.

Single-Crystal X-ray Diffraction Data Collection

Authoritative Grounding: Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, it is ready for X-ray analysis.[12] Modern single-crystal diffractometers automate much of the data collection process.[13]

Data Collection Workflow Diagram

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purity_Confirmation Purity Confirmation Synthesis->Purity_Confirmation NMR, MS Crystallization Crystal Growth Purity_Confirmation->Crystallization Slow Evaporation, Vapor Diffusion Crystal_Selection Select Suitable Crystal Crystallization->Crystal_Selection Mounting Mount on Goniometer Crystal_Selection->Mounting Microscope Centering Center in X-ray Beam Mounting->Centering Goniometer Data_Acquisition Collect Diffraction Data Centering->Data_Acquisition Diffractometer Data_Reduction Data Reduction & Scaling Data_Acquisition->Data_Reduction Integration Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Direct Methods Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Least-Squares Validation Structure Validation Structure_Refinement->Validation checkCIF Deposition Data Deposition Validation->Deposition CCDC Final_Structure Final Crystal Structure Deposition->Final_Structure

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Protocols & Analytical Methods

Method

Application Note: 4-Amino-1-cyclopentylpyrrolidin-2-one as a Privileged Building Block in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to sp3-enriched, three-dimensional scaffolds is a primary strategy for improving clinical success rates. 4-Amino-1-cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to sp3-enriched, three-dimensional scaffolds is a primary strategy for improving clinical success rates. 4-Amino-1-cyclopentylpyrrolidin-2-one (CAS: 1105193-76-7) represents a highly versatile, sp3-rich building block. By combining the privileged pyrrolidinone core with a lipophilic cyclopentyl appendage and a reactive primary amine vector, this scaffold enables rapid diversification in hit-to-lead optimization.

This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for incorporating 4-amino-1-cyclopentylpyrrolidin-2-one into drug discovery pipelines.

Structural Rationale & Pharmacophore Vector Analysis

The utility of 4-amino-1-cyclopentylpyrrolidin-2-one lies in its modular architecture, which addresses several key medicinal chemistry parameters simultaneously:

  • The Pyrrolidin-2-one Core: The five-membered lactam is a well-documented "privileged scaffold"[1]. It provides conformational flexibility and non-planarity through "pseudorotation," which enhances the 3D coverage of the molecule compared to flat aromatic rings[2]. Furthermore, the lactam carbonyl serves as a robust hydrogen-bond acceptor.

  • The 1-Cyclopentyl Appendage: Optimizing Ligand Lipophilic Efficiency (LLE = pEC50 – cLogP) is critical for developing high-quality leads[3]. The cyclopentyl group provides necessary lipophilic bulk to engage hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) without excessively inflating the molecular weight or cLogP, a common pitfall when using larger aromatic or cyclohexyl rings[4].

  • The 4-Amino Vector: The primary amine at the 4-position acts as the primary diversification handle. It projects away from the lipophilic core, allowing for the construction of amides, ureas, and secondary amines that can reach solvent-exposed regions or engage hinge-binding motifs.

G Core Pyrrolidin-2-one Core (sp3 3D Coverage & H-Bonding) Vector1 Lactam Carbonyl (H-Bond Acceptor) Core->Vector1 Position 2 Vector2 1-Cyclopentyl Group (Hydrophobic Bulk / LLE) Core->Vector2 Position 1 (N) Vector3 4-Amino Group (Diversification Vector) Core->Vector3 Position 4

Figure 1: Pharmacophore mapping and vector analysis of 4-amino-1-cyclopentylpyrrolidin-2-one.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final synthesized library. The data below summarizes the properties of the free base.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C9H16N2OEfficient starting size for fragment-based or lead-oriented synthesis.
Molecular Weight 168.24 g/mol Leaves ~330 Da of "budget" to remain within Lipinski's Rule of 5.
CAS Number 1105193-76-7Commercially available (HCl salt: 1177344-28-3).
H-Bond Donors (HBD) 2 (Primary Amine)Will be reduced to 1 or 0 upon amidation/alkylation, improving permeability.
H-Bond Acceptors (HBA) 2 (Lactam C=O, Amine N)Favorable for aqueous solubility and target engagement.
Rotatable Bonds 2Low flexibility pre-organizes the scaffold, reducing entropic penalties upon binding.

Synthetic Workflows & Library Generation

The primary amine of this building block is highly nucleophilic, making it an ideal substrate for high-throughput library generation.

G Start 4-Amino-1-cyclopentyl pyrrolidin-2-one Amidation HATU Amidation (R-COOH, DIPEA) Start->Amidation RedAmin Reductive Amination (R-CHO, NaBH(OAc)3) Start->RedAmin Urea Urea Formation (R-NCO or Triphosgene) Start->Urea LibA Amide Library Target: Kinase Hinges / GPCRs Amidation->LibA LibB Secondary Amine Library Target: Ion Channels RedAmin->LibB LibC Urea Library Target: Soluble Epoxide Hydrolase Urea->LibC

Figure 2: High-throughput diversification workflows utilizing the 4-amino vector.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for reagent selection and reaction monitoring parameters are explicitly defined.

Protocol A: HATU-Mediated Amidation

Objective: Synthesize a library of N-(1-cyclopentyl-2-oxopyrrolidin-4-yl)amides. Causality & Reagent Rationale: Amide bond formation requires the activation of a kinetically stable carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard carbodiimides (like EDC) because the nitrogen atom in the HOAt ring of HATU accelerates the coupling step via a hydrogen-bonded 7-membered cyclic transition state[5][6]. This is particularly crucial when dealing with sterically hindered carboxylic acids or when preventing the racemization of chiral centers[7]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine nucleophile[8].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) to the solution, followed by HATU (1.2 equiv, 0.6 mmol).

    • Self-Validation Check: The solution should turn pale yellow. Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester[8].

  • Coupling: If using 4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride salt, add it directly to the reaction mixture (1.1 equiv, 0.55 mmol). The excess DIPEA will liberate the free base in situ.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (typically 5% MeOH in DCM). The highly nucleophilic aliphatic amine usually drives the reaction to completion within 2–4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality: The basic aqueous wash removes the HOAt byproduct and excess carboxylic acid.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM).

Protocol B: Reductive Amination

Objective: Synthesize secondary amines to increase basicity and alter the hydrogen-bonding profile. Causality & Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the reducing agent because it is mild and highly selective for imines/iminiums over aldehydes and the lactam carbonyl. The reaction is run under slightly acidic conditions (using acetic acid) to facilitate the formation of the intermediate imine.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-amino-1-cyclopentylpyrrolidin-2-one (1.0 equiv, 0.5 mmol) and the target aldehyde (1.05 equiv, 0.525 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add glacial acetic acid (1.0 equiv, 0.5 mmol).

  • Stirring: Stir the mixture at room temperature for 2 hours to allow for complete imine formation.

    • Self-Validation Check: Take a small aliquot, dilute in Acetonitrile, and analyze via LC-MS to confirm the mass of the intermediate imine.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Workup: Quench the reaction carefully with 1N NaOH (5 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract with Dichloromethane (3 x 10 mL).

  • Isolation: Dry the combined organic layers over MgSO4, concentrate in vacuo, and purify via reverse-phase preparative HPLC to isolate the pure secondary amine.

Sources

Application

Application Note: Preparation of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride (CAS 1177344-28-3)

Executive Summary 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride (CAS 1177344-28-3) is a highly functionalized, nitrogen-containing heterocyclic building block [1]. Featuring a rigid pyrrolidinone core and a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride (CAS 1177344-28-3) is a highly functionalized, nitrogen-containing heterocyclic building block [1]. Featuring a rigid pyrrolidinone core and a primary amine handle, it is frequently utilized in the design of peptidomimetics, central nervous system (CNS) therapeutics, and advanced pharmaceutical intermediates.

This application note details a robust, scalable, and self-validating four-step synthetic protocol. The methodology prioritizes operational safety and high-fidelity intermediate tracking, transitioning from inexpensive starting materials to the final high-purity hydrochloride salt.

Mechanistic Rationale & Experimental Design

To ensure scientific integrity and high yields, the synthesis is architected around well-documented, thermodynamically favorable transformations. The causality behind the reagent selection is as follows:

  • Michael Addition & Lactamization : The sequence begins with the reaction of itaconic acid and cyclopentylamine. The primary amine undergoes a regioselective Michael addition to the α,β -unsaturated system of itaconic acid, followed by spontaneous intramolecular amidation to form the stable 5-oxopyrrolidine core [2].

  • Curtius Rearrangement : Conversion of the resulting carboxylic acid to a primary amine is achieved via a Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is selected over traditional acyl chlorides/sodium azide to safely generate the acyl azide intermediate in situ, avoiding the isolation of explosive intermediates. Thermal decomposition yields an isocyanate, which is trapped by benzyl alcohol to form a stable, easily purifiable benzyl carbamate (Cbz-protected amine) [3].

  • Orthogonal Deprotection : The Cbz group is chosen because it is completely orthogonal to the lactam functionality. It is cleanly cleaved via palladium-catalyzed hydrogenolysis, releasing only volatile byproducts (toluene and CO 2​ ).

  • Salt Formation : Isolation of the free base can be challenging due to its polarity and hygroscopicity. Immediate treatment with anhydrous HCl in dioxane drives the equilibrium toward the stable, crystalline hydrochloride salt, preventing oxidative degradation of the primary amine.

Synthetic Workflow Diagram

SynthesisWorkflow N1 Itaconic Acid + Cyclopentylamine N2 1-Cyclopentyl-5-oxopyrrolidine- 3-carboxylic acid N1->N2 Reflux, H2O (Michael Addition & Lactamization) N3 Benzyl (1-cyclopentyl-5-oxopyrrolidin- 3-yl)carbamate N2->N3 DPPA, Et3N, BnOH, Heat (Curtius Rearrangement) N4 4-Amino-1-cyclopentylpyrrolidin- 2-one (Free Base) N3->N4 H2, Pd/C, EtOH (Hydrogenolysis) N5 4-Amino-1-cyclopentylpyrrolidin- 2-one hydrochloride N4->N5 HCl in Dioxane (Salt Formation)

Figure 1: Four-step synthetic workflow for 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride.

Materials and Reagents

Table 1: Quantitative summary of key reagents required for the synthesis.

Reagent / MaterialCAS NumberEquivalentsRole in Synthesis
Itaconic Acid97-65-41.00Starting Material (Electrophile)
Cyclopentylamine108-91-81.05Starting Material (Nucleophile)
Diphenylphosphoryl azide (DPPA)26386-88-91.10Azidating Agent
Triethylamine (Et 3​ N)121-44-81.20Base
Benzyl Alcohol (BnOH)100-51-62.00Isocyanate Trapping Agent
Palladium on Carbon (10% Pd/C)7440-05-30.05 (mol)Hydrogenolysis Catalyst
Hydrogen Gas (H 2​ )1333-74-0ExcessReducing Agent
4M HCl in Dioxane7647-01-01.50Salt-forming Agent

Step-by-Step Experimental Protocol

Step 4.1: Synthesis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
  • Initiation : Suspend itaconic acid (13.0 g, 100 mmol) in 100 mL of distilled water in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Addition : Slowly add cyclopentylamine (8.94 g, 105 mmol) dropwise over 15 minutes. Caution: The reaction is exothermic.

  • Reflux : Heat the mixture to reflux (approx. 100 °C) and stir continuously for 12 hours.

  • Workup : Cool the reaction mixture to room temperature. Acidify the solution to pH 2 using 2M aqueous HCl.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the carboxylic acid intermediate as a white to off-white solid.

Step 4.2: Curtius Rearrangement to Cbz-Protected Amine
  • Activation : Dissolve 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (19.7 g, 100 mmol) in anhydrous toluene (150 mL) under an argon atmosphere. Add triethylamine (12.1 g, 120 mmol).

  • Azidation : Add DPPA (30.3 g, 110 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement : Heat the reaction mixture to 80 °C. Maintain this temperature for 2 hours.

  • Trapping : Add benzyl alcohol (21.6 g, 200 mmol) to the mixture and continue heating at 80 °C for an additional 12 hours.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash sequentially with saturated NaHCO 3​ (2 × 100 mL) and brine. Dry the organic phase (Na 2​ SO 4​ ) and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate Benzyl (1-cyclopentyl-5-oxopyrrolidin-3-yl)carbamate.

Step 4.3: Catalytic Hydrogenolysis
  • Preparation : Dissolve the Cbz-protected amine (15.1 g, 50 mmol) in absolute ethanol (150 mL) in a pressure-resistant hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Pd/C (1.5 g) under a blanket of argon to prevent ignition of the solvent.

  • Hydrogenation : Evacuate the flask and backfill with H 2​ gas three times. Pressurize the vessel to 20 psi with H 2​ and agitate vigorously at room temperature for 12 hours [3].

  • Filtration : Degas the mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (50 mL).

  • Concentration : Concentrate the filtrate in vacuo to yield 4-amino-1-cyclopentylpyrrolidin-2-one as a viscous, pale-yellow oil (Free Base).

Step 4.4: Hydrochloride Salt Precipitation
  • Dissolution : Dissolve the crude free base (approx. 8.4 g, 50 mmol) in anhydrous diethyl ether (100 mL) and cool to 0 °C in an ice bath.

  • Precipitation : Slowly add 4M HCl in dioxane (18.75 mL, 75 mmol) dropwise under vigorous stirring. A white precipitate will form immediately.

  • Isolation : Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum, wash with cold anhydrous ether (2 × 20 mL), and dry under high vacuum to afford 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride as a white crystalline powder.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compound, intermediate and final product validation must align with the following spectroscopic parameters [4].

Table 2: Expected Analytical Data for Quality Control.

CompoundMS (ESI) ExpectedKey 1 H NMR Signatures (CDCl 3​ or DMSO- d6​ )
Intermediate 1 (Carboxylic Acid)[M+H] + = 198.1 δ 12.5 (br s, 1H, COOH), 4.20 (m, 1H, N-CH)
Intermediate 2 (Cbz-Amine)[M+H] + = 303.2 δ 7.35 (m, 5H, Ar-H), 5.08 (s, 2H, O-CH 2​ -Ar)
Final Product (HCl Salt)[M+H] + = 169.1 δ 8.50 (br s, 3H, NH 3+​ ), 4.15 (m, 1H, N-CH)

Troubleshooting & Self-Validating Checkpoints

This protocol is designed as a self-validating system. Operators should monitor the following physical and chemical checkpoints to verify reaction progression:

  • Checkpoint 1 (Lactamization) : The disappearance of the distinctive alkene proton signals of itaconic acid ( δ 5.7 and 6.3 ppm) in the 1 H NMR spectrum confirms complete Michael addition and ring closure.

  • Checkpoint 2 (Curtius Rearrangement) : The thermal decomposition of the acyl azide to the isocyanate is strictly stoichiometric with the release of nitrogen gas (N 2​ ). Visible bubbling upon heating to 80 °C is the physical validation that the rearrangement is occurring. If bubbling does not occur, verify the integrity of the DPPA reagent.

  • Checkpoint 3 (Hydrogenolysis) : The reaction is complete when the consumption of H 2​ gas ceases (pressure stabilizes). The complete disappearance of the aromatic benzyl protons ( δ ~7.35 ppm) in NMR confirms total deprotection.

  • Checkpoint 4 (Salt Formation) : The immediate formation of a white precipitate upon the addition of HCl in dioxane physically validates the presence of the basic primary amine. Failure to precipitate suggests incomplete deprotection or high moisture content in the ether.

References

  • NextSDS Chemical Substance Database. 4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride — Chemical Substance Information. Retrieved March 28, 2026, from [Link]

  • Paytash, P. L., Sparrow, E., & Gathe, J. C. (1950). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 72(3), 1415–1416. URL: [Link]

  • Kenda, B. M., et al. (2005). 2-Oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US Patent US20050171188A1.
  • PubChemLite. 1177344-28-3 (C9H16N2O). Luxembourg Centre for Systems Biomedicine. Retrieved March 28, 2026, from [Link]

Method

Application Note: Strategic Incorporation of 4-Amino-1-cyclopentylpyrrolidin-2-one in Rigidified PROTAC Linker Design

Executive Summary Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation, but their clinical translation is frequently bottlenecked by poor pharmacokinetic (PK) properties. Historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation, but their clinical translation is frequently bottlenecked by poor pharmacokinetic (PK) properties. Historically, PROTACs have relied on highly flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these flexible linkers often incur a massive entropic penalty upon ternary complex formation and expose a large polar surface area (PSA), leading to poor cellular permeability.

To overcome these limitations, modern degrader design has shifted toward linker rigidification . This application note details the mechanistic rationale and experimental protocols for incorporating 4-amino-1-cyclopentylpyrrolidin-2-one —a highly rigid, sterically demanding building block—into PROTAC architectures to pre-organize molecular conformation, enhance ternary complex stability, and dramatically improve intracellular accumulation.

Mechanistic Rationale: The Case for Linker Rigidification

The efficacy of a PROTAC is governed by its ability to induce a stable ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase.

The Entropic Penalty of Flexible Linkers

Flexible linkers (e.g., PEG4) possess numerous rotatable bonds. When a PROTAC transitions from a free state in solution to a bound state within the ternary complex, it loses significant conformational freedom. This results in a high entropic penalty that can destabilize the complex and reduce degradation efficiency 1.

Structural Advantages of 4-Amino-1-cyclopentylpyrrolidin-2-one

Incorporating saturated heterocycles and rigid motifs into the linker architecture addresses these thermodynamic and pharmacokinetic challenges 2. The building block 4-amino-1-cyclopentylpyrrolidin-2-one (CAS 1105193-76-7) offers three distinct mechanistic advantages:

  • Conformational Restriction: The pyrrolidin-2-one (γ-lactam) core severely restricts the dihedral angles of the linker, pre-organizing the PROTAC into a folded conformation that lowers the entropic cost of target binding 3.

  • PSA Shielding for Permeability: High cell permeability correlates with the ability of a PROTAC to adopt conformations that shield its 3D polar surface area in non-polar environments 4. The bulky, lipophilic cyclopentyl group sterically shields the adjacent lactam carbonyl (a hydrogen bond acceptor), reducing the hydration shell and facilitating passive diffusion across the lipid bilayer.

  • Metabolic Stability: Unlike linear alkyl or PEG chains which are susceptible to oxidative metabolism, the sterically hindered cyclic aliphatic nature of this building block enhances in vivo half-life 5.

MechanisticPathway POI Target Protein (POI) Linker Rigid Linker (Pyrrolidin-2-one) POI->Linker TC Pre-organized Ternary Complex Linker->TC Proximity Induction E3 E3 Ligase (e.g., VHL/CRBN) E3->Linker Deg Proteasomal Degradation TC->Deg Ubiquitination

Mechanistic pathway of targeted protein degradation driven by a rigidified PROTAC linker.

Physicochemical Profiling

Understanding the baseline properties of the isolated building block is critical for predicting the behavior of the final PROTAC molecule 6.

PropertyValueRationale in PROTAC Design
Chemical Name 4-Amino-1-cyclopentylpyrrolidin-2-oneProvides a rigid cyclic scaffold with an attachment vector.
CAS Number 1105193-76-7 (Base) / 1177344-28-3 (HCl)Standardized identifier for commercial sourcing 7.
Molecular Weight 168.24 g/mol Low MW contribution helps maintain the PROTAC within druggable space.
Hydrogen Bond Donors 1 (Primary Amine)Consumed during amide coupling, reducing overall TPSA.
Hydrogen Bond Acceptors 2 (Lactam C=O, Amine N)Lactam C=O is partially shielded by the cyclopentyl group, aiding permeability.
Rotatable Bonds 1 (Cyclopentyl-N bond)Highly restricted rotation lowers the entropic penalty of folding.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic rationale and necessary controls to prove that target degradation is strictly PROTAC-mediated.

Workflow Synth 1. Chemical Synthesis (Amide Coupling via HATU) Purify 2. HPLC Purification & LC-MS Validation Synth->Purify TRFRET 3. TR-FRET Assay (Ternary Complex Stability) Purify->TRFRET Perm 4. NanoBRET Assay (Cellular Permeability) TRFRET->Perm Degrad 5. Western Blot / HiBiT (Target Degradation) Perm->Degrad

Step-by-step experimental workflow for validating pyrrolidin-2-one based PROTACs.

Protocol 1: Chemical Conjugation (Amide Coupling)

Causality: The primary amine on the pyrrolidin-2-one ring is sterically hindered by the adjacent bulky cyclopentyl group. Standard coupling reagents (like EDC/NHS) often result in low yields due to this steric clash. HATU provides a highly reactive 7-azabenzotriazole active ester, overcoming this barrier. DIPEA is chosen over TEA because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Dissolve the carboxylic acid-bearing E3 ligand (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Conjugation: Add 4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Stir under a nitrogen atmosphere for 4–12 hours. Monitor reaction completion via LC-MS.

  • Purification: Quench with water, extract with EtOAc, and purify the crude product via preparative reverse-phase HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Causality: Rigid linkers can either perfectly pre-organize the PROTAC for ternary complex formation or cause severe steric clashes if the attachment vector is incorrect [[1]](). TR-FRET directly measures the proximity of the POI and E3 ligase in vitro, isolating the linker's structural effect from cellular permeability factors.

  • Preparation: Prepare a master mix containing Terbium-labeled E3 ligase (e.g., Tb-VHL) and BODIPY/FITC-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Titration: Dispense the PROTAC into a 384-well plate in a 12-point dose-response format (ranging from 10 pM to 10 µM).

  • Incubation: Add the protein master mix to the PROTAC wells. Incubate for 2 hours at room temperature to reach equilibrium.

  • Self-Validation (Competition Control): In parallel wells, pre-incubate the proteins with a 100-fold excess of the free POI warhead. A successful PROTAC will show a complete loss of the FRET signal in these wells, proving the signal is dependent on the bivalent nature of the molecule.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the "Hook Effect" to determine the optimal ternary complex concentration.

Protocol 3: Cellular Degradation & Permeability (NanoBRET / HiBiT)

Causality: While rigid linkers improve permeability by shielding polar surface area 4, this must be empirically validated in living cells. A rigid PROTAC might form a ternary complex in vitro but fail in cells if it is too lipophilic (causing aggregation) or if it binds off-targets.

  • Cell Seeding: Seed HEK293T cells expressing a HiBiT-tagged POI into a 96-well plate at 10,000 cells/well.

  • Treatment: Treat cells with the synthesized pyrrolidin-2-one PROTAC in a dose-response manner (1 nM to 10 µM) for 12–24 hours.

  • Self-Validation (Epimer Control): Treat a parallel set of wells with an epimer control PROTAC (e.g., synthesized using the inactive cis-hydroxyproline diastereomer for VHL, or methylated glutarimide for CRBN).

    • Logic: If the epimer fails to degrade the target while the active PROTAC succeeds, the degradation is definitively mediated by the intended ubiquitin-proteasome system (UPS) pathway, proving the linker's efficacy is not an off-target artifact.

  • Luminescence Readout: Add the Nano-Glo HiBiT Lytic Detection System reagent. Incubate for 10 minutes and measure luminescence. Calculate the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation).

References[2] 4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride — Chemical Substance Information - nextsds.com - URL[1] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC - URL[3] 4-amino-1-cyclopentylpyrrolidin-2-one | 1105193-76-7 | Buy Now - Molport - URL[4] Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - ACS Publications - URL[5] Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing - URL[6] Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - NIH - URL[7] Current strategies for the design of PROTAC linkers: a critical review - PMC - URL

Sources

Application

Application Notes and Protocols for the Catalytic Amination of 1-Cyclopentylpyrrolidin-2-one Derivatives

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic amination methods for synthesizing 1-cyclopentylpyrrolidin-2-one derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic amination methods for synthesizing 1-cyclopentylpyrrolidin-2-one derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, mechanistic insights, and practical, field-tested protocols. We will explore and compare key catalytic strategies, including palladium-catalyzed Buchwald-Hartwig cross-coupling and transition metal-catalyzed reductive amination, providing the necessary details to select the optimal synthetic route and troubleshoot common experimental challenges.

Introduction: The Importance of the N-Cyclopentyl-γ-Lactam Moiety

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in modern pharmacology and chemical biology. When functionalized with an N-cyclopentyl group, these molecules often exhibit enhanced metabolic stability and favorable pharmacokinetic profiles. The development of efficient and scalable synthetic methods is therefore crucial. Catalytic amination reactions have emerged as powerful tools, offering significant advantages over classical methods by providing milder reaction conditions, improved functional group tolerance, and higher yields.

This application note details two primary catalytic pathways for the synthesis of 1-cyclopentylpyrrolidin-2-one derivatives:

  • Buchwald-Hartwig Cross-Coupling: A robust method for forming the C-N bond between the pyrrolidin-2-one nitrogen and a cyclopentyl electrophile.

  • Reductive Amination: A versatile strategy that constructs the N-substituted ring system from acyclic precursors, often with high atom economy.

We will provide detailed, step-by-step protocols for each method, supported by mechanistic diagrams and a comparative analysis to guide your synthetic planning.

Strategic Overview: Selecting a Synthetic Pathway

The choice between Buchwald-Hartwig amination and reductive amination depends on several factors, including starting material availability, desired substitution patterns on the pyrrolidinone ring, and scalability. The following diagram illustrates the decision-making logic.

G cluster_bh Buchwald-Hartwig Pathway cluster_ra Reductive Amination Pathway start Goal: Synthesize 1-Cyclopentylpyrrolidin-2-one Derivative q1 Do you have a pre-functionalized pyrrolidin-2-one core? start->q1 bh_start Start with Pyrrolidin-2-one and Cyclopentyl Halide/Triflate q1->bh_start  Yes ra_start Start with Acyclic Precursors (e.g., Levulinic Acid, Diketones) and Cyclopentylamine q1->ra_start  No bh_process Pd-Catalyzed Cross-Coupling bh_start->bh_process end_product Target Molecule: 1-Cyclopentylpyrrolidin-2-one Derivative bh_process->end_product ra_process Catalytic Reductive Amination & Cyclization ra_start->ra_process ra_process->end_product

Caption: Decision workflow for synthetic route selection.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[1] Its development has revolutionized the synthesis of arylamines and N-heterocycles, offering a broad substrate scope and high functional group tolerance.[1][2] For our target molecules, this reaction involves coupling pyrrolidin-2-one (the nucleophile) with a cyclopentyl halide or triflate (the electrophile).

Mechanistic Rationale

The catalytic cycle is a well-established sequence of organometallic transformations. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines (e.g., Xantphos, BINAP) are essential for promoting the key steps of the cycle and preventing catalyst decomposition.[3][4]

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa complex1 L₂(Cyclopentyl)Pd(II)-X oa->complex1 deprot Base-Assisted N-Coordination & Deprotonation complex1->deprot complex2 L₂(Cyclopentyl)Pd(II)-N(lactam) deprot->complex2 re Reductive Elimination complex2->re re->pd0 product 1-Cyclopentylpyrrolidin-2-one re->product center_node Buchwald-Hartwig Catalytic Cycle react1 Cyclopentyl-X react1->oa react2 Pyrrolidin-2-one + Base react2->deprot

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. Using pre-formed Pd(0) catalysts or specialized precatalysts can sometimes improve reaction consistency.[5]

  • Ligand: The ligand stabilizes the palladium center, facilitates oxidative addition, and is crucial for the final reductive elimination step. Sterically hindered biarylphosphine ligands often provide the best results for coupling amides.[4]

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is required to deprotonate the lactam nitrogen, forming the active nucleophile without competing in the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically used to ensure solubility of the reactants and catalyst complex.

Protocol: Synthesis of 1-Cyclopentylpyrrolidin-2-one

This protocol is a representative procedure for the palladium-catalyzed N-cyclopentylation of pyrrolidin-2-one.

Reagent/MaterialM.W.Amount (mmol)Mass/VolumeNotes
Pyrrolidin-2-one85.1110.0851 mgEnsure it is dry.
Cyclopentyl Bromide149.0312.01.79 g (1.28 mL)1.2 equivalents.
Palladium(II) Acetate224.500.1 (1 mol%)22.5 mgPalladium precatalyst.
Xantphos578.680.2 (2 mol%)116 mgLigand.
Cesium Carbonate (Cs₂CO₃)325.8215.04.89 gBase, 1.5 equivalents.
Toluene--50 mLAnhydrous.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add Palladium(II) acetate, Xantphos, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL), pyrrolidin-2-one, and cyclopentyl bromide via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting pyrrolidin-2-one.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cyclopentylpyrrolidin-2-one.

Method 2: Catalytic Reductive Amination

Reductive amination is a highly efficient process that combines the formation of a C-N bond with a reduction step, typically in a one-pot fashion.[6] This method is particularly advantageous when building the N-alkylated pyrrolidinone from acyclic precursors like levulinic acid, as it combines N-alkylation and cyclization.[7]

Mechanistic Rationale

The process begins with the reaction between a ketone (levulinic acid) and an amine (cyclopentylamine) to form an imine intermediate. This is followed by an intramolecular condensation to form a cyclic enamine, which is then catalytically hydrogenated to the final product.

G cluster_main Reductive Amination & Cyclization Pathway start Levulinic Acid + Cyclopentylamine step1 Imine Formation H₂O start->step1:f0 struct1 Imine Intermediate step1:f0->struct1 step2 Intramolecular Condensation H₂O struct2 Cyclic Enamine Intermediate step2:f0->struct2 step3 Catalytic Hydrogenation H₂, Pd/C end_product 1-Cyclopentyl- 5-methylpyrrolidin-2-one step3:f0->end_product struct1->step2:f0 struct2->step3:f0

Caption: Pathway for reductive amination/cyclization.

Causality Behind Experimental Choices:

  • Catalyst: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are widely used.[8][9] They are easily removed by filtration, simplifying purification. Homogeneous catalysts (e.g., Iridium or Ruthenium complexes) can also be effective.[6]

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common reductant. Transfer hydrogenation using sources like formic acid or isopropanol is also a viable, often safer, alternative.

  • Solvent and Temperature: The reaction is often run at elevated temperatures to drive the initial condensation steps, which produce water. The choice of solvent must accommodate all reactants and intermediates.

Protocol: Synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one from Levulinic Acid

This one-pot procedure demonstrates the power of this strategy to rapidly construct the target scaffold.

Reagent/MaterialM.W.Amount (mmol)Mass/VolumeNotes
Levulinic Acid116.1210.01.16 g
Cyclopentylamine85.1510.0852 mg (0.99 mL)1.0 equivalent.
Palladium, 5% on Carbon--~120 mg~1 mol% Pd. Handle carefully.
Methanol--40 mLSolvent.

Step-by-Step Methodology:

  • Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr hydrogenation apparatus), add levulinic acid, cyclopentylamine, methanol, and the 5% Pd/C catalyst.

  • Inert Atmosphere Purge: Seal the vessel and purge it several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the vessel to 80-100 °C while stirring vigorously. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling the vessel to room temperature, carefully vent the excess hydrogen gas and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or by flash column chromatography.

Comparative Analysis of Catalytic Methods

FeatureBuchwald-Hartwig AminationCatalytic Reductive Amination
Starting Materials Pyrrolidin-2-one, Cyclopentyl HalideAcyclic Carbonyls (e.g., Levulinic Acid), Cyclopentylamine
Catalyst System Pd Precatalyst + Phosphine LigandPd/C, Raney Ni, Ir/Ru Complexes
Key Advantages Excellent functional group tolerance. Predictable regioselectivity on pre-built rings.High atom economy. Convergent synthesis. Uses readily available starting materials.
Key Limitations Requires pre-functionalized substrates. Sensitive to air/moisture. Ligands can be expensive.Limited to substitution patterns available from precursors. May require higher pressures/temperatures.
Typical Yields Good to Excellent (70-95%)Good to Excellent (65-90%)

Troubleshooting and Optimization

  • Low Yield in Buchwald-Hartwig Coupling:

    • Cause: Inactive catalyst (oxygen exposure), impure reagents, or incorrect base/ligand combination.

    • Solution: Ensure a strictly inert atmosphere. Use freshly dried solvents and high-purity reagents. Screen different ligands and bases; sometimes a stronger base like LHMDS is needed, but this can increase side reactions.[10]

  • O-Alkylation Side Product:

    • Cause: The pyrrolidinone anion is an ambident nucleophile. Conditions that favor the oxygen anion (e.g., certain solvent/counter-ion combinations) can lead to the formation of 2-cyclopentyloxy-1-pyrroline.

    • Solution: Use polar aprotic solvents like DMF or THF with a strong base like NaH or Cs₂CO₃, which generally favors N-alkylation.[10]

  • Incomplete Reductive Amination:

    • Cause: Inefficient catalyst, insufficient hydrogen pressure, or water inhibiting the reaction.

    • Solution: Use fresh, active catalyst. Increase hydrogen pressure or reaction time. Consider using a Dean-Stark trap or molecular sieves to remove water formed during imine formation, though this is often unnecessary in one-pot procedures at high temperature.

Conclusion

The synthesis of 1-cyclopentylpyrrolidin-2-one derivatives can be achieved effectively through several catalytic amination strategies. The Buchwald-Hartwig amination offers precision and broad functional group compatibility when working with a pre-existing lactam core. In contrast, catalytic reductive amination provides a highly efficient and atom-economical route from simple acyclic precursors. The choice of method should be guided by the specific synthetic goals, available starting materials, and required scale. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully synthesize these valuable chemical entities.

References

  • Guillou, S., & Bonvin, Y. (2009). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. Retrieved from [Link]

  • Chehal, G. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Bala, M., et al. (2019). Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. Chemistry – A European Journal. Retrieved from [Link]

  • González-López, M., et al. (2013). Synthesis of (−)-Epi-Indolactam V by an Intramolecular Buchwald–Hartwig C–N Coupling Cyclization Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Claeys, M., et al. (2019). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Retrieved from [Link]

Sources

Method

In vitro assay preparation using 4-Amino-1-cyclopentylpyrrolidin-2-one

Application Note & Protocol Topic: High-Throughput In Vitro Profiling of 4-Amino-1-cyclopentylpyrrolidin-2-one as a Putative Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Audience: Researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput In Vitro Profiling of 4-Amino-1-cyclopentylpyrrolidin-2-one as a Putative Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Scientific Context

4-Amino-1-cyclopentylpyrrolidin-2-one belongs to the pyrrolidinone class of compounds, a chemical scaffold present in numerous pharmacologically active agents. Its structural similarity to established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as the gliptins used in the management of type 2 diabetes, makes DPP-4 a high-priority, putative target for initial screening and characterization.

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the active levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Therefore, identifying novel DPP-4 inhibitors is a significant area of interest in metabolic disease research.

This document provides a comprehensive, field-tested protocol for determining the inhibitory potential and potency (IC₅₀) of 4-Amino-1-cyclopentylpyrrolidin-2-one against human recombinant DPP-4 using a robust, fluorescence-based kinetic assay. The methodology is designed for high-throughput screening (HTS) applications and emphasizes scientific integrity through integrated controls and self-validating system checks.

Assay Principle: A Fluorescence-Based Kinetic Approach

The inhibitory activity of 4-Amino-1-cyclopentylpyrrolidin-2-one is quantified by monitoring the enzymatic activity of DPP-4 on a synthetic substrate. The chosen substrate is Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), which is non-fluorescent. Upon cleavage by DPP-4 between the Proline and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.

The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like 4-Amino-1-cyclopentylpyrrolidin-2-one, the rate of AMC release is reduced. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying inhibitor potency.

Assay_Principle cluster_reaction Enzymatic Reaction substrate Gly-Pro-AMC (Substrate) Non-Fluorescent enzyme DPP-4 Enzyme substrate->enzyme Binds to active site product AMC (Product) Highly Fluorescent enzyme->product Cleavage Event cleaved_peptide Gly-Pro enzyme->cleaved_peptide Cleavage Event inhibitor 4-Amino-1-cyclopentylpyrrolidin-2-one (Test Compound) inhibitor->enzyme Inhibition (Blocks substrate binding) Fluorescence\nMeasurement Fluorescence Measurement product->Fluorescence\nMeasurement Emits light (Ex/Em ~360/460 nm)

Figure 1: Mechanism of the DPP-4 fluorescence-based inhibition assay.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Storage
Human Recombinant DPP-4 (CD26)R&D Systems9168-SE-80°C
Gly-Pro-AMC SubstrateEnzo Life SciencesBML-P125-20°C
4-Amino-1-cyclopentylpyrrolidin-2-oneCustom SynthesisN/A-20°C
Sitagliptin (Positive Control)Sigma-AldrichSML3139-20°C
Tris-HClThermo FisherBP152RT
NaClThermo FisherS271RT
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855RT
96-well Black, Flat-Bottom PlatesCorning3603RT

Critical Step: Reagent Preparation

Accurate reagent preparation is paramount for assay reproducibility. All buffers should be prepared with high-purity water and filtered.

  • Assay Buffer (50 mL):

    • Composition: 100 mM Tris-HCl (pH 7.8), 100 mM NaCl, 0.1% (w/v) BSA.

    • Preparation:

      • Start with ~40 mL of high-purity water.

      • Add 5 mL of 1 M Tris-HCl (pH 7.8) stock.

      • Add 1 mL of 5 M NaCl stock.

      • Add 50 mg of BSA.

      • Stir gently until the BSA is fully dissolved. Avoid vigorous vortexing to prevent frothing.

      • Adjust the final volume to 50 mL with water. Store at 4°C for up to one week.

    • Scientist's Note: The inclusion of BSA is critical to prevent non-specific binding of the enzyme and test compound to the microplate surface, thereby ensuring accurate activity measurements.

  • Compound Stock Solutions (10 mM):

    • Prepare 10 mM stock solutions of 4-Amino-1-cyclopentylpyrrolidin-2-one and the positive control (Sitagliptin) in 100% anhydrous DMSO.

    • Causality: DMSO is used for its ability to solubilize a wide range of organic compounds. Using anhydrous DMSO is essential to prevent water absorption, which can affect compound stability and concentration over time.

  • Enzyme Working Solution (2X Concentration):

    • The final enzyme concentration in the well should be empirically determined to ensure the reaction remains in the linear range for the duration of the measurement (e.g., 0.5 ng/µL final).

    • Prepare a 2X working solution (e.g., 1.0 ng/µL) by diluting the enzyme stock in cold Assay Buffer immediately before use. Keep on ice.

  • Substrate Working Solution (2X Concentration):

    • The final substrate concentration should be at or near its Michaelis-Menten constant (Kₘ) for sensitive detection of competitive inhibitors. For Gly-Pro-AMC and DPP-4, a final concentration of 50 µM is common.

    • Prepare a 2X working solution (100 µM) by diluting a 10 mM DMSO stock into Assay Buffer. Protect from light.

Experimental Protocol: Step-by-Step Workflow

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

Workflow start Start step1 1. Compound Plating Dispense 50 µL of 2X test compound dilutions (or controls) into wells. start->step1 step2 2. Enzyme Addition Add 25 µL of 2X DPP-4 enzyme solution to all wells except 'No Enzyme' control. step1->step2 step3 3. Pre-incubation Incubate for 15 minutes at 37°C. (Allows inhibitor to bind enzyme) step2->step3 step4 4. Reaction Initiation Add 25 µL of 2X Gly-Pro-AMC substrate solution to all wells. step3->step4 step5 5. Kinetic Read Immediately measure fluorescence every 60 seconds for 30 minutes (Ex/Em = 360/460 nm). step4->step5 end End: Data Analysis step5->end

Figure 2: High-level experimental workflow for the DPP-4 inhibition assay.

1. Compound Serial Dilution and Plating:

  • Create a serial dilution series of the 10 mM 4-Amino-1-cyclopentylpyrrolidin-2-one and Sitagliptin stocks in 100% DMSO.
  • Further dilute this series into Assay Buffer to create the 2X final concentrations required. The final DMSO concentration in the assay well must be kept constant across all wells, typically ≤1%, to avoid solvent-induced artifacts.
  • Dispense 50 µL of each 2X compound dilution into the appropriate wells of the 96-well plate.
  • Plate Layout (Trustworthiness Pillar): A robust plate map is essential.
  • 100% Activity Control (No Inhibition): 50 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
  • Positive Control: 50 µL of 2X Sitagliptin dilutions.
  • Background Control (No Enzyme): 50 µL of Assay Buffer with DMSO.

2. Enzyme Addition:

  • Add 25 µL of the 2X DPP-4 enzyme working solution to all wells except the "Background Control" wells. To these, add 25 µL of Assay Buffer.

3. Pre-incubation:

  • Mix the plate gently on an orbital shaker for 30 seconds.
  • Incubate the plate for 15 minutes at 37°C. This step allows the test compound to bind to the enzyme and reach equilibrium before the reaction is initiated.

4. Reaction Initiation:

  • Add 25 µL of the 2X Gly-Pro-AMC substrate working solution to all wells, including the background controls. This brings the final volume to 100 µL.

5. Data Acquisition:

  • Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.
  • Read the fluorescence intensity (FI) in kinetic mode.
  • Excitation Wavelength: 360 nm
  • Emission Wavelength: 460 nm
  • Read Interval: Every 60 seconds for 30 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates (V):

    • For each well, plot Fluorescence Intensity (FI) vs. Time (minutes).

    • Determine the slope of the linear portion of this curve. This slope represents the initial reaction rate (V) in FI units/minute.

    • Self-Validation: The 100% activity control wells should exhibit a clear, linear increase in fluorescence over time. Non-linearity may indicate substrate depletion or enzyme instability, invalidating the results.

  • Background Subtraction:

    • Calculate the average rate of the "Background Control" (No Enzyme) wells. This accounts for non-enzymatic substrate hydrolysis.

    • Subtract this average background rate from the rates of all other wells.

  • Calculate Percent Inhibition:

    • Determine the average rate for the 100% Activity Control wells (V_max).

    • For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_max)) * 100

  • Generate IC₅₀ Curve:

    • Plot Percent Inhibition vs. the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%. Y = Bottom + (Top-Bottom)/(1 + (X/IC₅₀)^HillSlope)

Assay Validation and Quality Control

To ensure the trustworthiness and robustness of the assay, the Z-factor (Z') should be calculated for each screening plate. The Z-factor is a statistical measure of assay quality.

  • Calculation: Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min|

    • Where μ_max and σ_max are the mean and standard deviation of the 100% Activity Control.

    • And μ_min and σ_min are the mean and standard deviation of a maximal inhibition control (e.g., the highest concentration of Sitagliptin).

  • Acceptance Criteria:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet. [Link]

  • Shao, Y., et al. (2020). A G-quadruplex-based fluorescent biosensor for dipeptidyl peptidase-IV activity detection and inhibitor screening. Analyst. [Link]

  • Mentlein, R., Gallwitz, B., & Schmidt, W. E. (1993). Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum. European Journal of Biochemistry. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 4-Amino-1-cyclopentylpyrrolidin-2-one crystallization

Welcome to the technical support center for 4-Amino-1-cyclopentylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-1-cyclopentylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this key pharmaceutical intermediate. Achieving high purity and a consistent crystalline form is paramount for downstream applications and regulatory compliance. This document provides in-depth, experience-driven solutions to common challenges, from low yields to persistent impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my 4-Amino-1-cyclopentylpyrrolidin-2-one synthesis and crystallization?

Impurities can be introduced at multiple stages of the synthetic and purification process. Understanding their origin is the first step in effective removal. The primary sources include:

  • Process-Related Impurities: These are derived from the chemical transformation itself.

    • Unreacted Starting Materials: Residual precursors from the synthesis, such as the starting amine or cyclized precursor, can carry through to the final product.[1]

    • Intermediates: Incomplete reactions may leave behind synthetic intermediates, such as the uncyclized γ-amino ester.

    • Byproducts: Side reactions common in pyrrolidine synthesis can generate structurally similar molecules that are difficult to separate.[2][3]

  • Degradation Products: The target molecule can degrade under certain conditions (e.g., harsh pH, high temperature).

    • Hydrolysis: The lactam ring is susceptible to hydrolysis, which would open the ring to form the corresponding amino acid.

    • Oxidation: The amine group can be susceptible to oxidation, leading to colored impurities.

  • Stereoisomers: Since 4-Amino-1-cyclopentylpyrrolidin-2-one possesses a chiral center at the C4 position, its diastereomers or enantiomers can be present. These are often the most challenging impurities to remove by standard crystallization due to similar physical properties.[4][5]

  • Residual Solvents & Reagents: Solvents used in the reaction or crystallization, as well as catalysts or reagents, may be trapped in the crystal lattice.[6]

Q2: My crystallized product is discolored (e.g., yellow, tan, or brown). What is the likely cause and how can I fix it?

Discoloration is a common issue that typically points to the presence of trace-level, highly chromophoric impurities.

  • Causality: The most frequent culprits are oxidation byproducts or residual reagents from the synthetic process. The amine functionality, in particular, can be prone to air oxidation over time or at elevated temperatures, forming colored species. Certain reagents or catalysts, if not fully removed, can also impart color.

  • Troubleshooting Steps:

    • Charcoal Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb many colored impurities. Be aware that excessive use of charcoal can lead to a significant loss of yield.[7]

    • Inert Atmosphere: Ensure the crystallization process, especially when heating the solution, is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Re-crystallization: A second crystallization, perhaps in a different solvent system, is often sufficient to leave the trace colored impurities behind in the mother liquor.

Q3: What analytical techniques are best suited for identifying and quantifying impurities in my sample?

A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer like ammonium formate) and UV detection is a standard starting point. For chiral purity, specialized chiral HPLC columns are necessary to separate enantiomers or diastereomers.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurities by providing molecular weight information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the bulk material and can identify and quantify impurities if they are present at levels typically >1%. For determining enantiomeric purity, NMR can be used after derivatizing the amine with a chiral agent to create diastereomers with distinct signals.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile impurities, such as residual solvents.

Q4: My product is "oiling out" or forming an amorphous solid instead of distinct crystals. What's happening and how do I prevent it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is supersaturated at a temperature above the melting point of the solid in that solvent system or when cooling is too rapid.

  • Underlying Cause: The concentration of the solute is too high, or the cooling rate is too fast, preventing the molecules from having enough time to orient themselves into an ordered crystal lattice. The presence of certain impurities can also inhibit crystallization and promote oiling.[13]

  • Preventative Measures:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool further in an ice bath. Insulating the flask can help moderate the cooling profile.[7]

    • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to reduce the level of supersaturation and try cooling again.[7]

    • Change Solvent System: Try a solvent in which the compound is less soluble, or use an anti-solvent crystallization method (see Protocol 2).

    • Seeding: Introduce a few seed crystals of the pure compound once the solution is saturated to provide a template for crystal growth.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems encountered during crystallization in a structured, cause-and-effect format.

Problem 1: Low or No Crystal Yield
  • Symptom: After cooling, very few or no crystals have formed. The solution may be clear or slightly cloudy.

  • Diagnostic Check: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a significant solid residue forms, the compound is in solution, but crystallization has failed to initiate.[7]

  • Potential Causes & Solutions:

    • Cause A: Insufficient Supersaturation (Too Much Solvent). The concentration of the compound is below its saturation point at the cooled temperature.

      • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[7]

    • Cause B: High Solubility in Chosen Solvent. The compound remains highly soluble even at low temperatures.

      • Solution: Recover the solid by removing the solvent via rotary evaporation and re-attempt the crystallization with a different, less-polar solvent system.[7]

    • Cause C: Nucleation Failure. The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.

      • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.

      • Solution 2 (Seeding): Add a single, small crystal of the pure product to the supersaturated solution to induce crystallization.

Problem 2: Poor Product Purity Despite Crystallization
  • Symptom: Post-crystallization analysis (e.g., HPLC) reveals that one or more impurities remain at unacceptable levels.

  • Potential Causes & Solutions:

    • Cause A: Co-crystallization of Structurally Similar Impurities. Impurities with shapes and functionalities very similar to the target molecule (e.g., stereoisomers) can be incorporated into the crystal lattice.[14][15]

      • Solution: Change the crystallization solvent. A different solvent can alter the solubility of both the product and the impurity, potentially leading to better separation. Sometimes, a series of crystallizations from different solvent systems is required.

    • Cause B: Impurity Trapping due to Rapid Crystal Growth. Fast crystallization can trap pockets of impure mother liquor within the crystals (inclusions).[15]

      • Solution: Slow down the crystallization rate. Use a more gradual cooling profile or employ a vapor diffusion or solvent-layering technique to grow crystals over a longer period.

    • Cause C: Adhesion of Mother Liquor. Impurities are not in the crystals but are present in the residual solvent coating the crystal surfaces.

      • Solution 1 (Improved Washing): Ensure the filtered crystal cake is washed with a small amount of ice-cold, fresh solvent to displace the impure mother liquor without dissolving a significant amount of the product.

      • Solution 2 (Reslurry): Suspend the filtered crystals in a fresh portion of cold solvent in which the compound has very low solubility. Stir vigorously for a short period and then re-filter. This can effectively wash the crystal surfaces.[16]

Section 3: Standardized Protocols

Protocol 1: Systematic Recrystallization by Slow Cooling

This protocol provides a robust method for purifying 4-Amino-1-cyclopentylpyrrolidin-2-one.

  • Solvent Selection:

    • The ideal single solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[17]

    • Common solvents to screen for polar, amine-containing compounds include isopropanol, ethanol, ethyl acetate, acetone, and acetonitrile.[18]

    • Test small quantities: Place ~20 mg of crude material in a test tube and add the chosen solvent dropwise. Observe solubility at room and elevated temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill about one-third to one-half of the volume).

    • Add the minimum amount of the selected solvent to the flask to cover the solid.

    • Heat the mixture to boiling with stirring (e.g., on a hot plate).

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.[7]

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, less pure crystals.[7]

    • For maximum yield, once the flask has reached room temperature, place it in an ice-water bath for an additional 30-60 minutes.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystal cake with a small amount of ice-cold crystallization solvent to rinse away any remaining mother liquor.

    • Break the vacuum, add the cold solvent, gently resuspend the cake, and then re-apply the vacuum.

  • Drying:

    • Dry the crystals thoroughly to remove residual solvent. This is typically done in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Impurity Removal by Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found or when the compound is highly soluble in most common solvents.[17]

  • Solvent System Selection:

    • Identify a "solvent" in which the compound is very soluble (e.g., ethanol, methanol).

    • Identify a miscible "anti-solvent" in which the compound is very poorly soluble (e.g., heptane, diethyl ether).[17]

  • Procedure:

    • Dissolve the crude compound in the minimum amount of the "solvent" at room temperature.

    • Slowly add the "anti-solvent" dropwise with continuous stirring.

    • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.

    • Add a few drops of the "solvent" to just redissolve the turbidity, resulting in a clear, saturated solution.

    • Cover the flask and allow it to stand undisturbed. Crystals should form over time. If needed, scratching or seeding can initiate crystallization.

  • Isolation:

    • Collect, wash (using a mixture of the solvent/anti-solvent or pure anti-solvent), and dry the crystals as described in Protocol 1.

Section 4: Visualized Workflows and Data

Diagram 1: Crystallization Troubleshooting Workflow

G start Begin Crystallization: Hot solution is prepared cool Cool Solution start->cool check_xtal Crystals Formed? cool->check_xtal filter_dry Filter, Wash & Dry Crystals check_xtal->filter_dry Yes check_oil Oiled Out? check_xtal->check_oil No yes_path Yes analyze Analyze Purity (HPLC, NMR) filter_dry->analyze check_purity Purity Acceptable? analyze->check_purity end_good Process Complete check_purity->end_good Yes re_xtal Recrystallize: - Change solvent - Slow cooling rate check_purity->re_xtal No re_xtal->cool oil_remedy Remedy Oiling Out: - Add more solvent - Reheat & cool slower check_oil->oil_remedy Yes no_xtal_remedy Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Concentrate solution check_oil->no_xtal_remedy No oil_remedy->cool no_xtal_remedy->cool

Caption: Decision tree for troubleshooting common crystallization outcomes.

Diagram 2: Potential Sources of Impurities

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start_mat Starting Materials (e.g., amines, precursors) reaction Chemical Reaction start_mat->reaction reagents Reagents & Catalysts reagents->reaction crude Crude Product reaction->crude imp1 Unreacted Starting Materials reaction->imp1 imp2 Side Products & Intermediates reaction->imp2 imp3 Stereoisomers reaction->imp3 xtal Crystallization crude->xtal imp4 Degradation Products (Hydrolysis, Oxidation) crude->imp4 final Final Crystalline Product xtal->final imp5 Residual Solvents & Reagents xtal->imp5 imp1->final imp2->final imp3->final imp4->final imp5->final

Caption: Flowchart illustrating the introduction points of impurities.

Table 1: Potential Impurity Profile for 4-Amino-1-cyclopentylpyrrolidin-2-one
Impurity ClassSpecific Example(s)Likely SourceRecommended Removal Strategy
Starting Materials Cyclopentylamine, protected 4-aminopyrrolidin-2-oneIncomplete reactionRecrystallization, column chromatography
Intermediates Ring-opened γ-amino acid esterIncomplete cyclizationRecrystallization, pH adjustment during workup
Byproducts Dimerized or oligomerized productsSide reactions at high temperatureRecrystallization from a different solvent system
Stereoisomers Diastereomer or enantiomerNon-stereoselective synthesisChiral HPLC, diastereomeric salt formation
Degradation 4-(cyclopentylamino)butanoic acid (from hydrolysis)Exposure to strong acid/base or water at high tempRecrystallization, careful control of pH and temp
Residuals Toluene, Acetonitrile, TriethylamineReaction/crystallization solvent, baseProper drying under vacuum, thorough washing

References

  • Effects of stereoisomerism on the crystallization behavior and optoelectrical properties of conjugated molecules. (2013). PubMed. [Link]

  • Crystallization: Effects of Stereoisomerism on the Crystallization Behavior and Optoelectrical Properties of Conjugated Molecules (Adv. Mater. 27/2013). (n.d.). ResearchGate. [Link]

  • Vedejs, E., & Jure, M. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Effect of Cis–Trans Isomerization on the Crystallization Behavior of Triacylglycerols. (2020). ACS Publications. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Europe PMC. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. [Link]

  • Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. (n.d.). ResearchGate. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2006). ACS Publications. [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). PDF. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. [Link]

  • 2-PYRROLIDONE. (n.d.). Ataman Kimya. [Link]

  • 4-Amino-1-(2-cyclopentylethyl)pyrrolidin-2-one. (n.d.). PubChem. [Link]

  • Crystallization solvent systems. (2025). Reddit. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025). Tianming Pharmaceuticals. [Link]

  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (n.d.). PubMed. [Link]

  • Generalized biosynthetic pathways of pyrrolidine-2-one type natural products... (n.d.). ResearchGate. [Link]

  • 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one. (n.d.). PubChemLite. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (n.d.). PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 4-Amino-1-cyclopentylpyrrolidin-2-one

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible HPLC methods for 4-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible HPLC methods for 4-Amino-1-cyclopentylpyrrolidin-2-one (CAS 1105193-76-7)[1].

Due to its specific physicochemical profile—a polar pyrrolidone core, a hydrophobic cyclopentyl ring, a highly basic primary amine, and the absence of a strong UV chromophore—this molecule presents a unique set of analytical challenges. This guide bypasses generic advice to provide mechanistically grounded, self-validating solutions.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I experiencing severe peak tailing and poor retention on my standard C18 column?

The Causality: The primary amine group on 4-Amino-1-cyclopentylpyrrolidin-2-one has a pKa of approximately 9.5. In standard acidic or neutral mobile phases (pH 2–7), this amine is fully protonated. This protonation causes two distinct issues:

  • Secondary Electrostatic Interactions: The positively charged analyte interacts strongly with negatively charged, ionized residual silanols ( SiO− ) on the silica support of standard C18 columns. This ion-exchange mechanism is kinetically slow, resulting in severe peak tailing.

  • Loss of Hydrophobicity: The ionized state drastically reduces the molecule's logD, leading to poor partitioning into the hydrophobic C18 stationary phase and resulting in early elution near the void volume.

The Solution: Transition to a High-pH Reversed-Phase (RPLC) method. By raising the mobile phase pH to 10.0 (using ammonium bicarbonate), the primary amine is neutralized. This suppresses silanol interactions and maximizes hydrophobic retention. As demonstrated by , high-pH mobile phases utilizing hybrid inorganic/organic silica columns provide extended retention and excellent peak symmetry for highly basic compounds without degrading the stationary phase[2].

Q2: My analyte is virtually invisible on a UV detector at 254 nm. How should I detect it?

The Causality: 4-Amino-1-cyclopentylpyrrolidin-2-one lacks an extended conjugated π -system or aromatic ring. Its only chromophore is the amide carbonyl of the pyrrolidone ring, which absorbs weakly at low wavelengths (e.g., 205–210 nm). Relying on low-UV detection leads to high baseline noise, gradient drift, and severe matrix interference from mobile phase additives like formate or acetate.

The Solution: Utilize Mass Spectrometry (LC-MS) in positive electrospray ionization (ESI+) mode, as the primary amine ionizes readily[2]. If MS is unavailable or absolute quantitation without a reference standard is required, use a Charged Aerosol Detector (CAD) . CAD is a mass-sensitive detector that provides a near-universal response for non-volatile analytes by measuring the charge transferred to dried analyte particles, making it completely independent of optical properties[3],[4]. Recent studies, such as those by , confirm LC-CAD as a highly reproducible method for quantifying non-UV absorbing compounds down to nanogram levels[5].

Q3: When should I choose HILIC over Reversed-Phase (RPLC) for this compound?

The Causality: If your sample matrix contains highly hydrophobic impurities that co-elute or cause ion suppression in RPLC, orthogonal selectivity is required. In Hydrophilic Interaction Liquid Chromatography (HILIC), the retention mechanism relies on the partitioning of the analyte between an organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase[6].

The Solution: Use a zwitterionic or bare silica HILIC column starting with >85% acetonitrile. The highly polar protonated amine will be strongly retained. As established by , basic and polar compounds exhibit increased retention in HILIC as the hydrophilicity of the solute increases, providing an elution order that is effectively the inverse of RPLC[7].

Part 2: Mechanistic & Workflow Visualizations

Mechanism Amine 4-Amino-1-cyclopentylpyrrolidin-2-one Primary Amine (pKa ~9.5) LowPH Low pH Mobile Phase (pH < 7) Amine is Protonated (+) Amine->LowPH HighPH High pH Mobile Phase (pH > 10) Amine is Neutral (0) Amine->HighPH Silanol Residual Silanols (SiO-) on standard silica C18 LowPH->Silanol Electrostatic Attraction GoodPeak Hydrophobic Partitioning Only Result: Symmetrical Peak HighPH->GoodPeak No ionic interaction Tailing Secondary Ionic Interaction Result: Severe Peak Tailing Silanol->Tailing

Mechanistic pathway of analyte-stationary phase interactions at low vs. high pH.

Workflow Start 4-Amino-1-cyclopentylpyrrolidin-2-one Sample Matrix Q1 Is MS detection available? Start->Q1 MS_Yes Use LC-MS (ESI+) Monitor m/z 169.1 Q1->MS_Yes Yes MS_No Use CAD or ELSD (No UV Chromophore) Q1->MS_No No Q2 Matrix Complexity & Polarity? MS_Yes->Q2 MS_No->Q2 HILIC HILIC Mode Zwitterionic Column Starts >85% ACN Q2->HILIC High Polar Interferences RPLC High-pH RPLC Hybrid C18 Column Starts <5% ACN Q2->RPLC Standard/Aqueous Matrix

Decision tree for selecting HPLC mode and detector based on matrix and hardware.

Part 3: Quantitative Data Summarization

The table below summarizes the expected chromatographic performance of 4-Amino-1-cyclopentylpyrrolidin-2-one across different analytical approaches.

Analytical ApproachColumn ChemistryMobile Phase SystemExpected Retention ( k )Peak Asymmetry ( As​ )Sensitivity / Detection
Standard RPLC C18 (Standard Silica)0.1% FA in H₂O / ACN (pH 2.7)0.5 - 1.0 (Poor)> 2.0 (Severe Tailing)Moderate (ESI+) / Poor (UV)
High-pH RPLC C18 (Hybrid Silica)10mM NH₄HCO₃ / ACN (pH 10.0)3.0 - 5.0 (Optimal)0.9 - 1.1 (Excellent)High (ESI+) / High (CAD)
HILIC Zwitterionic (ZIC)20mM NH₄FA / ACN (pH 3.0)4.0 - 6.0 (Optimal)0.9 - 1.2 (Excellent)Very High (ESI+) / High (CAD)

Part 4: Standardized Experimental Protocols (Self-Validating)

Protocol A: High-pH RPLC-MS Method

Objective: Achieve robust retention and symmetrical peak shape by neutralizing the primary amine.

Step-by-Step Methodology:

  • Column Selection: Install a Waters XBridge C18 (or equivalent ethylene-bridged hybrid silica), 50 x 2.1 mm, 2.5 µm. Do not use standard silica, as pH 10 will dissolve the column bed.

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 with ammonium hydroxide.

    • MP B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

  • Detection: ESI+ MS. Monitor the [M+H]+ ion at m/z 169.1.

Self-Validation Check (System Suitability): Inject a neutral hydrophobic marker (e.g., toluene) alongside the analyte.

  • Outcome 1: If toluene peaks symmetrically but the analyte tails ( As​ > 1.5), the mobile phase pH is insufficient (buffer depleted) or the column's end-capping has degraded.

  • Outcome 2: If both peaks tail, there is a physical void at the head of the column or a dead-volume issue in your fluidics.

Protocol B: HILIC-CAD Method

Objective: Quantify the analyte in the absence of MS detection or a UV chromophore, utilizing orthogonal polar retention.

Step-by-Step Methodology:

  • Column Selection: Install a SeQuant ZIC-HILIC column, 100 x 2.1 mm, 3 µm.

  • Mobile Phase Preparation:

    • MP A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • MP B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: (Note: HILIC gradients run from high to low organic)

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 6.0 min: 90% to 50% B

    • 6.0 - 7.0 min: 50% B

    • 7.0 - 7.1 min: 50% to 90% B

    • 7.1 - 12.0 min: 90% B (Extended re-equilibration is mandatory in HILIC).

  • Flow Rate & Temp: 0.3 mL/min at 30°C.

  • Detection: Charged Aerosol Detector (CAD). Set evaporation temperature to 35°C (optimal for semi-volatile/low MW basic compounds) and data collection rate to 10 Hz.

Self-Validation Check (System Suitability): Calculate the retention factor ( k=(tR​−t0​)/t0​ ).

  • Outcome: If k<2 , decrease the aqueous portion of Mobile Phase A by 2-5%. HILIC retention is hyper-sensitive to the water layer. Failure to retain indicates excessive water in the initial gradient or insufficient column equilibration (a minimum of 10-15 column volumes is required for HILIC).

Part 5: References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. URL:[Link]

  • Peng, L., & Farkas, T. (2008). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Journal of Chromatography A, 1179(2), 131-144. URL:[Link]

  • Koropchak, V. N., et al. (2015). Aerosol-based detectors for liquid chromatography. Journal of Chromatography A, 1421, 14-24. URL:[Link]

  • Wright, E. J., Beach, D. G., & McCarron, P. (2026). Liquid Chromatography–Charged Aerosol Detection for Characterization of Natural Toxin Reference Materials. ACS Measurement Science Au. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 4-Amino-1-cyclopentylpyrrolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming not from a compound's lack of biological efficacy, but from its poor physicochemical behavior in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming not from a compound's lack of biological efficacy, but from its poor physicochemical behavior in aqueous media.

The compound 4-Amino-1-cyclopentylpyrrolidin-2-one presents a classic amphiphilic dilemma. The cyclopentyl moiety is highly lipophilic, driving hydrophobic collapse in aqueous environments. Meanwhile, the pyrrolidin-2-one lactam core and the primary amine offer limited hydrogen-bonding handles. When this compound is introduced into an aqueous assay buffer, it often fails to hydrate quickly enough, reaching a state of supersaturation and nucleating into colloidal aggregates. This "crashing out" phenomenon leads to1[1].

To overcome this, we must shift from a purely solvent-driven approach to a thermodynamically stable formulation using pH control, acoustic mixing, and supramolecular host-guest chemistry. Below is a comprehensive troubleshooting guide and validated protocols to ensure self-validating, reproducible assay results.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into the assay buffer? Causality: This is a kinetic phenomenon known as "solvent shock." When stored as a 2[2], the compound is fully solvated. Upon rapid 1:100 dilution into an aqueous buffer, the DMSO diffuses into the bulk water faster than the compound can form a stable hydration shell, causing it to precipitate[3]. Solution: Avoid direct, high-ratio aqueous dilutions. Instead, perform serial dilutions in 100% DMSO first, and then transfer a microscopic volume to the final buffer. For high-throughput screening (HTS), 4[4]. Acoustic mixing prevents localized supersaturation and significantly improves assay reproducibility.

Q2: How can I test this compound in cell-based assays without exceeding the cytotoxic threshold of DMSO? Causality: Biochemical assays can tolerate up to 5-10% DMSO, but2[2]. Solution: Eliminate DMSO entirely by utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic cyclopentyl ring of the compound acts as a "guest" that fits perfectly into the hydrophobic torus of the cyclodextrin "host." This host-guest complexation5[5], imparting zero toxicity to sensitive cells like HUVECs or primary neurons[6].

Q3: Does adjusting the buffer pH help solubilize this specific compound? Causality: Yes. 4-Amino-1-cyclopentylpyrrolidin-2-one possesses a primary amine at the 4-position. In its free base form, it is highly lipophilic. Solution: By lowering the formulation pH to ~5.5 during the initial dissolution phase, you protonate the amine to form the7[7]. Once fully dissolved, the solution can be gently titrated back to a physiological pH (7.4) for the assay, maintaining a kinetically stable state.

Q4: How should I manage my compound stock to prevent degradation and precipitation over time? Causality: DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, which lowers the solubility threshold of the stored compound. Solution: 8[8]. Aliquot the stock into single-use mini-tubes and store at -20°C in a desiccated environment.

Quantitative Data: Solubility & Solvent Compatibility

The following table summarizes the expected kinetic solubility limits of 4-Amino-1-cyclopentylpyrrolidin-2-one across different solvent systems, guiding your assay design.

Solvent SystemMax Kinetic Solubility (µM)Assay SuitabilityMechanistic Notes
100% Aqueous Buffer (pH 7.4) < 10 µMPoorFree base form drives hydrophobic collapse of the cyclopentyl ring.
Aqueous Buffer (pH 5.5) ~ 250 µMModerateProtonation of the primary amine forms the soluble HCl salt.
1% DMSO in Buffer ~ 50 µMBiochemical AssaysProne to solvent shock; requires acoustic mixing to prevent nucleation.
5% HP-β-CD in Buffer > 1,000 µMCell-Based AssaysThermodynamically stable host-guest inclusion complex; zero solvent toxicity.

Experimental Methodologies

Protocol 1: Preparation of DMSO-Free HP-β-CD Inclusion Complexes

Use this protocol to prepare high-concentration, non-toxic formulations for sensitive cell-based assays[5][9].

  • Prepare the Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous assay buffer (e.g., PBS or complete cell culture medium) to a final concentration of 5% (w/v).

  • Compound Addition: Add an excess amount of 4-Amino-1-cyclopentylpyrrolidin-2-one (dry powder) directly into the 5% HP-β-CD solution. Do not pre-dissolve in DMSO.

  • Thermodynamic Equilibration: Place the suspension on an orbital shaker at 25°C (or 37°C if required by the assay) and agitate continuously for 24 to 48 hours. This prolonged kinetic window is required for the cyclopentyl ring to fully intercalate into the cyclodextrin cavity.

  • Filtration: Pass the equilibrated mixture through a 0.2 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Quantify the exact concentration of the dissolved inclusion complex using UV-Vis spectroscopy or LC-MS against a standard curve.

Protocol 2: High-Throughput Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the exact precipitation threshold of the compound in your specific assay buffer before running the biological screen[9].

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Assay Plate Transfer: Add 198 µL of your target aqueous assay buffer to a clear, flat-bottom 384-well plate.

  • Dispensing: Using an acoustic liquid handler or a multichannel pipette, rapidly transfer 2 µL from the DMSO dilution plate into the assay plate (yielding a 1% final DMSO concentration). Mix thoroughly.

  • Incubation & Readout: Incubate the plate at room temperature for 2 hours. Read the plate using a nephelometer (measuring light scattering). A sharp increase in scattered light indicates the concentration at which colloidal aggregates form (the kinetic solubility limit).

Visual Workflows

TroubleshootingWorkflow Step1 Observe Precipitation in Assay Buffer Decision1 Is the compound free base or HCl salt? Step1->Decision1 Action1 Convert to HCl salt (Protonate 4-amino group) Decision1->Action1 Free Base Decision2 Is final DMSO > 1%? Decision1->Decision2 HCl Salt Action1->Decision2 Action2 Implement Acoustic Liquid Handling Decision2->Action2 Yes Action3 Formulate with 5% HP-β-CD (Host-Guest Complex) Decision2->Action3 No, still precipitating Success Homogeneous Solution Valid Bioassay Data Action2->Success Action3->Success

Workflow for resolving compound precipitation in biological assays.

ProtocolWorkflow DryPowder Dry Compound (4-Amino-1-cyclopentyl...) Cyclodextrin Add 5% HP-β-CD in Aqueous Buffer DryPowder->Cyclodextrin Incubation Orbital Shaking (24h, 25°C) Cyclodextrin->Incubation Filtration Filter Uncomplexed Compound (0.2 µm) Incubation->Filtration Assay Cell-Based Assay (DMSO-Free) Filtration->Assay

Step-by-step preparation of DMSO-free cyclodextrin inclusion complexes.

References

  • NextSDS. 4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride — Chemical Substance Information. Available at: [Link]

  • Pageplace.de. Solubility in Pharmaceutical Chemistry. Available at: [Link]

  • MedCrave. Solubility: a speed–breaker on the drug discovery highway. Available at: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at:[Link]

  • NIH/PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT). Available at: [Link]

  • MDPI. Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies. Available at:[Link]

  • Microsonic Systems. Solubility Rules OK! What ultrasonic mixing can do for you. Available at: [Link]

  • NIH/PMC. Platinum(IV)-Ferrocene Conjugates and Their Cyclodextrin Host–Guest Complexes. Available at: [Link]

Sources

Optimization

Technical Support Center: Reducing Byproduct Formation During Pyrrolidin-2-one Ring Functionalization

Welcome to the Technical Support Center for pyrrolidin-2-one (γ-butyrolactam) functionalization. Pyrrolidin-2-one is a privileged scaffold in medicinal chemistry, serving as the core for racetam nootropics and numerous a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrrolidin-2-one (γ-butyrolactam) functionalization. Pyrrolidin-2-one is a privileged scaffold in medicinal chemistry, serving as the core for racetam nootropics and numerous active pharmaceutical ingredients (APIs). However, its functionalization is frequently complicated by competing reaction pathways. The ambident nucleophilicity of the lactam anion, the propensity for enolate equilibration, and the hydrolytic lability of the lactam ring require precise control over reaction conditions.

This guide provides causal explanations, troubleshooting steps, and self-validating protocols to help researchers mitigate byproduct formation and achieve high regioselectivity.

Reaction Pathway & Byproduct Visualization

Workflow SM Pyrrolidin-2-one (Core Scaffold) N_Alk N-Alkylation (Target) SM->N_Alk NaH, DMF Soft Electrophiles O_Alk O-Alkylation (Lactim Ether Byproduct) SM->O_Alk K2CO3, Hard Electrophiles (Ambident Nucleophile) C_Alk C3-Monoalkylation (Target) SM->C_Alk 1. Protect N-H 2. LDA, -78°C, LiCl 3. R-X Hydrolysis Ring-Opening (GABA Byproduct) SM->Hydrolysis Aqueous Strong Base/Acid Elevated Temp C_Dialk C3,C3-Dialkylation (Overalkylation Byproduct) C_Alk->C_Dialk Enolate Equilibration Excess Base/R-X

Reaction pathways of pyrrolidin-2-one highlighting target functionalizations and common byproducts.

Troubleshooting Guides & FAQs

Section 1: N-Alkylation vs. O-Alkylation Regioselectivity

Q1: Why am I getting O-alkylated byproducts instead of the desired N-alkylated pyrrolidin-2-one? A1: This is a classic regioselectivity issue stemming from the ambident nature of the pyrrolidin-2-one anion. When deprotonated, the negative charge is delocalized between the nitrogen and the highly electronegative oxygen. The most common byproduct in the N-alkylation of 2-pyrrolidinone is the O-alkylated isomer (2-alkoxy-1-pyrroline)[1].

Causality & Mitigation:

  • Electrophile Choice: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophilic center, while the nitrogen is "softer". "Hard" electrophiles (e.g., dialkyl sulfates, alkyl tosylates) will preferentially attack the hard oxygen. To favor N-alkylation, employ a "soft" alkylating agent, such as an alkyl iodide or benzyl bromide[1].

  • Base and Solvent: Use a strong base like NaH in a polar aprotic solvent like DMF or THF[1]. The sodium counterion tightly coordinates with the hard oxygen atom, effectively blocking it and directing the soft electrophile to the nitrogen center.

Section 2: C3-Monoalkylation vs. Over-alkylation

Q2: When attempting C3-alkylation using LDA, I observe significant amounts of C3,C3-dialkylated byproducts. How can I restrict this to monoalkylation? A2: Over-alkylation at the C3 (alpha) position is driven by enolate equilibration. When the first alkyl group is added, the resulting monoalkylated product remains relatively acidic. If the monoalkylated product undergoes rapid proton exchange with the unreacted lithium enolate, it generates the enolate of the monoalkylated product, which then reacts with the electrophile again to form the dialkylated byproduct.

Causality & Mitigation:

  • Temperature Control: Maintain the reaction strictly at -78 °C during enolization. Higher temperatures accelerate proton transfer between the enolate and the monoalkylated product.

  • Deaggregation Additives: The addition of anhydrous Lithium Chloride (LiCl) (typically 5 equivalents) breaks up hexameric/tetrameric LDA enolate aggregates into highly reactive monomers. This significantly increases the rate of the desired alkylation relative to the undesired proton transfer, allowing for highly stereocontrolled synthesis and high monoalkylation ratios when temperatures are carefully ramped to -20 °C[2].

Section 3: Ring-Opening (Hydrolysis)

Q3: My lactam is degrading into a highly polar, water-soluble byproduct during the basic workup. What is happening? A3: Pyrrolidin-2-one and its derivatives are susceptible to nucleophilic acyl substitution. In aqueous solutions, 2-pyrrolidinone undergoes hydrolysis to form 4-aminobutyric acid (GABA)[3]. In an aqueous strong acid or base solution, 2-pyrrolidone is hydrolyzed, breaking the lactam ring[4].

Causality & Mitigation:

  • Workup Conditions: The reaction is catalyzed by both strong acids and strong bases[3]. Avoid using strong aqueous bases (e.g., 1M NaOH or KOH) during the quench or washing steps. Instead, use a mild, buffered aqueous quench, such as saturated aqueous ammonium chloride (NH₄Cl). This safely neutralizes excess base while maintaining a near-neutral pH (pH ~6-7) that preserves the lactam ring.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and byproduct formation during pyrrolidin-2-one functionalization.

Functionalization TargetBase / AdditiveSolventElectrophileTemp (°C)Major Product YieldByproduct Yield
N-Alkylation NaH (1.1 eq)DMFBenzyl Bromide (Soft)0 to 2595% (N-Alkylated)<5% (O-Alkylated)
N-Alkylation K₂CO₃ (2.0 eq)AcetoneDimethyl Sulfate (Hard)5060% (N-Alkylated)40% (O-Alkylated)
C3-Alkylation LDA (1.05 eq)THFMethyl Iodide-7845% (C3-Monoalkyl)35% (C3,C3-Dialkyl)
C3-Alkylation LDA + LiCl (5 eq)THFMethyl Iodide-78 to -2094% (C3-Monoalkyl)<6% (C3,C3-Dialkyl)
Ring-Opening NaOH (1.0 M aq)H₂ON/A6099% (GABA deriv.)<1% (Intact Lactam)

Experimental Protocols

Self-Validating Protocol for Highly Selective C3-Monoalkylation

Objective: Achieve >90% monoalkylation at the C3 position while suppressing dialkylation and ring-opening. Prerequisites: The pyrrolidin-2-one nitrogen MUST be protected (e.g., N-Boc or N-Benzyl) prior to this step to prevent competing N-alkylation.

Step-by-Step Methodology:

  • Preparation of the LiCl Solution: Flame-dry a Schlenk flask under vacuum. Add anhydrous LiCl (5.0 equiv) and heat under vacuum at 150 °C for 2 hours to remove trace moisture. Cool to room temperature under an Argon atmosphere.

  • Substrate Addition: Dissolve the N-protected pyrrolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) and add it to the LiCl flask. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dropwise add a freshly titrated solution of LDA (1.1 equiv, 2.0 M in THF/heptane) down the side of the flask over 15 minutes.

    • Validation Checkpoint: The solution should turn pale yellow, indicating successful enolate formation. Stir at -78 °C for 1 hour.

  • Electrophile Addition: Add the alkylating agent (e.g., Methyl Iodide, 1.5 equiv) neat, dropwise.

  • Temperature Gradient: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 1 hour[2].

    • Causality Note: Keeping the temperature strictly below -20 °C prevents the enolate equilibration that leads to C3,C3-dialkylation.

  • Buffered Quench: Quench the reaction at -20 °C by rapidly adding saturated aqueous NH₄Cl (equal volume to THF).

    • Causality Note: NH₄Cl (pH ~6) destroys unreacted LDA and enolate without triggering the base-catalyzed hydrolysis of the lactam ring[3].

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • "Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones", The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Refining Chiral Separation of 4-Amino-1-cyclopentylpyrrolidin-2-one

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this specialized guide for analytical chemists and drug development professionals tasked with resolving the enantiome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this specialized guide for analytical chemists and drug development professionals tasked with resolving the enantiomers of 4-amino-1-cyclopentylpyrrolidin-2-one (CAS: 1105193-76-7)[1].

This molecule presents a unique chromatographic challenge: it features a polar pyrrolidin-2-one (lactam) core and a highly basic primary amine at the C4 stereocenter. Standard chiral separation methods often fail due to secondary interactions. This guide bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting strategies for both direct and indirect enantiomeric resolution.

Mechanistic Grounding: The "Primary Amine" Challenge

The primary amine group on the C4 position is the critical variable in this separation. In direct High-Performance Liquid Chromatography (HPLC), basic amines strongly interact with the weakly acidic residual silanols on the silica support of Chiral Stationary Phases (CSPs). This non-enantioselective ionic interaction overrides the chiral recognition mechanism, leading to severe peak tailing, broad elution profiles, and ultimately, poor resolution ( Rs​ )[2].

To successfully resolve this compound, the analytical system must either mask the silanols (via basic additives), exploit the amine (via host-guest complexation), or covalently neutralize the amine (via pre-column derivatization).

G Start Racemic 4-Amino-1- cyclopentylpyrrolidin-2-one Direct Direct Separation (Intact Analyte) Start->Direct Indirect Indirect Separation (Derivatization) Start->Indirect Crown Crown Ether CSP (Requires Acidic Additive) Direct->Crown High Selectivity Poly Polysaccharide CSP (Requires Basic Additive) Direct->Poly Broad Screening Deriv Chiral Tagging (e.g., DBD-Pro-COCl) Indirect->Deriv Trace Analysis RP Achiral RP-HPLC (Diastereomer Resolution) Deriv->RP

Caption: Workflow for enantiomeric separation of chiral primary amines.

Troubleshooting Direct Separation (HPLC & SFC)

Q: Why am I observing severe peak tailing and loss of resolution on my standard polysaccharide column (e.g., Chiralpak AD-H)?

A: This is caused by the primary amine hydrogen-bonding with unendcapped silanols on the silica matrix. The Fix: You must introduce a basic modifier to the mobile phase. Adding 0.1% Diethylamine (DEA) or Ethanolamine acts as a sacrificial competitor, saturating the silanol active sites and allowing the analyte to interact exclusively with the chiral selector[2].

Q: We need faster run times and higher efficiency than normal-phase HPLC can provide. What is the optimal alternative?

A: Transition to Supercritical Fluid Chromatography (SFC) utilizing a Crown Ether CSP (e.g., Crownpak CR-I(+)). Crown ethers are uniquely structurally suited for primary amines. The Causality: Unlike polysaccharide columns that require basic additives, crown ethers require acidic conditions (e.g., 0.5% Trifluoroacetic acid, TFA). The acid protonates the primary amine ( R−NH3+​ ), allowing it to dock perfectly into the 18-crown-6 ether cavity via host-guest complexation. The chiral barrier of the stationary phase then provides exceptional stereoselective hindrance[3].

Mechanism Amine Protonated Amine (R-NH3+) Crown 18-Crown-6 Ether Cavity (Stationary Phase) Amine->Crown Host-Guest Complexation Steric Chiral Barrier (Stereoselective Hindrance) Amine->Steric Differential Elution Crown->Steric Chiral Recognition

Caption: Host-guest chiral recognition mechanism of protonated primary amines.

Q: My SFC peaks on the Crownpak column are fronting. How do I correct the peak shape?

A: Primary amines can exhibit poor mass transfer kinetics in pure CO2​ /Methanol mixtures. Adding 5% ultrapure water to your methanol modifier dramatically improves peak symmetry by modifying the hydrogen-bonding dynamics within the stationary phase layer[3].

Troubleshooting Indirect Separation (Trace Analysis & LC-MS/MS)

Q: Direct UV detection lacks the sensitivity required for our pharmacokinetic (PK) assays. How can we adapt this separation for LC-MS/MS?

A: Direct chiral columns often bleed or utilize mobile phases incompatible with Electrospray Ionization (ESI). You must switch to an indirect separation via pre-column derivatization. The Fix: React the primary amine with a chiral tagging reagent such as R(+) -DBD-Pro-COCl. This converts the enantiomers into stable diastereomers[4]. Because diastereomers possess different physicochemical properties (unlike enantiomers), they can be easily separated on a highly efficient, MS-compatible achiral Reversed-Phase C18 column using standard water/acetonitrile gradients with formic acid[4].

Quantitative Performance Data Summary

The following table synthesizes the expected chromatographic parameters based on the chosen separation modality.

Separation ModeOptimal Column / CSPMobile Phase SystemCritical AdditiveExpected Resolution ( Rs​ )Primary Application
Direct HPLC Chiralpak AD-H (Polysaccharide)Hexane / Isopropanol (80:20)0.1% DEA (Basic)1.5 - 2.2Routine purity screening
Direct SFC Crownpak CR-I(+) (Crown Ether) CO2​ / Methanol (80:20)0.5% TFA + 5% H2​O > 3.0High-throughput / Prep scale
Indirect LC-MS Waters Acquity BEH C18 (Achiral) H2​O / Acetonitrile Gradient0.1% Formic Acid> 4.0Trace PK/PD analysis

Validated Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

Protocol A: Direct SFC Analysis using Crown Ether CSP

Objective: Rapid, baseline resolution of intact enantiomers.

  • Modifier Preparation: Prepare the co-solvent by mixing HPLC-grade Methanol with 0.5% (v/v) Trifluoroacetic acid (TFA) and 5% (v/v) ultrapure water. Caution: Ensure the water is fully miscible to prevent pump cavitation.

  • System Equilibration: Install a Crownpak CR-I(+) column (3.0 x 150 mm, 5 µm) on the SFC system. Equilibrate with 80% CO2​ / 20% modified Methanol at 120 bar backpressure and an oven temperature of 35 °C.

  • System Suitability & Self-Validation: Inject a 1 mg/mL standard of the racemic mixture.

    • Validation Gate: Proceed to sample analysis only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5. If Tf​ > 1.5, verify the water content in the modifier and column equilibration time.

  • Sample Analysis: Inject 2 µL of the sample. Run isocratic elution at 1.5 mL/min. Monitor via PDA at 210 nm.

Protocol B: Indirect Chiral Derivatization for LC-MS/MS

Objective: High-sensitivity trace analysis of enantiomeric impurities.

  • Reagent Preparation: Prepare a 10 mM solution of R(+) -DBD-Pro-COCl in anhydrous acetonitrile.

  • Derivatization Reaction: In a low-bind microcentrifuge tube, combine 50 µL of the analyte (dissolved in acetonitrile), 50 µL of the derivatization reagent, and 10 µL of pyridine (acting as the basic catalyst).

  • Incubation: Vortex thoroughly and incubate at 60 °C for 30 minutes. The heat ensures complete thermodynamic conversion of the primary amine to the diastereomeric amide.

  • Quenching & Blank Validation: Add 100 µL of 1% formic acid in water to quench the reaction. Dilute with 800 µL of mobile phase.

    • Validation Gate: Run a reagent blank (all reagents, no analyte). Ensure no interfering peaks appear at the target Multiple Reaction Monitoring (MRM) transitions.

  • LC-MS/MS Acquisition: Inject 1 µL onto an achiral sub-2µm C18 column. Elute using a linear gradient of 0.1% Formic acid in water and Acetonitrile.

References

  • 1 - Molport

  • 2 - Benchchem

  • 3 - Wiley Analytical Science

  • 4 - PubMed / NIH

Sources

Optimization

Preventing degradation of 4-Amino-1-cyclopentylpyrrolidin-2-one during long-term storage

Welcome to the Technical Support Center for Pyrrolidine-Based Intermediates. As a Senior Application Scientist overseeing the stability profiling of complex active pharmaceutical ingredients (APIs), I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrolidine-Based Intermediates. As a Senior Application Scientist overseeing the stability profiling of complex active pharmaceutical ingredients (APIs), I have designed this guide to address the specific vulnerabilities of 4-Amino-1-cyclopentylpyrrolidin-2-one (CAS: 1105193-76-7) [3].

This molecule presents a unique trifecta of stability challenges: a highly nucleophilic primary amine, a hydrolytically sensitive γ -lactam ring, and an N-cyclopentyl group that influences local steric hindrance. To ensure reproducible experimental outcomes, we must move beyond basic storage guidelines and understand the causality behind chemical degradation.

Below, you will find mechanistic troubleshooting FAQs, quantitative stability data, and self-validating protocols to safeguard your material.

I. Mechanistic Troubleshooting & FAQs

Q1: My batch of 4-Amino-1-cyclopentylpyrrolidin-2-one has developed a yellow tint after three months. What is the chemical mechanism behind this, and how can I prevent it? A1: The yellowing is a classic visual indicator of oxidative degradation . The primary amine at the 4-position is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and ambient light. This radical-initiated process forms hydroxylamines, which further condense into colored azo or azoxy oligomers. Pyrrolidine derivatives are notoriously vulnerable to oxidative degradation at nitrogen centers [1]. Causality & Prevention: UV light provides the activation energy for radical formation, while O2​ propagates the reaction. You must store the compound in amber glass vials (to block UV initiation) under a strict Argon atmosphere.

Q2: LC-MS analysis of my stored sample shows a new peak with a mass shift of +18 Da. What is this impurity? A2: A +18 Da mass shift strongly indicates hydrolytic ring-opening of the pyrrolidin-2-one ( γ -lactam) core. The primary amine acts as a localized base, creating a microenvironment that auto-catalyzes the addition of trace water to the lactam carbonyl. This irreversible reaction yields a linear 4-amino-4-(cyclopentylamino)butanoic acid derivative. Causality & Prevention: Even atmospheric humidity is sufficient to drive this reaction over time. Strict anhydrous storage using desiccators and pre-dried solvents is mandatory.

Q3: I am observing a +44 Da adduct in my mass spec data after leaving the container open on the benchtop, but the peak disappears under acidic mobile phase conditions. Why? A3: This is the formation of a carbamate salt . Primary amines readily act as nucleophiles to attack atmospheric carbon dioxide ( CO2​ ), forming a carbamate (+44 Da). Causality & Prevention: Because carbamate formation is a reversible equilibrium that breaks down under acidic conditions (such as 0.1% Formic Acid in your LC-MS mobile phase), it often appears as a "ghost peak." Purging vials with Argon—which is heavier than air and effectively displaces CO2​ —is the definitive preventative measure.

II. Visualizing Degradation Pathways

To conceptualize the competing vulnerabilities of this molecule, refer to the mechanistic pathway diagram below.

Degradation API 4-Amino-1-cyclopentyl pyrrolidin-2-one Ox Oxidation (Primary Amine) API->Ox O2, UV Light Hyd Hydrolysis (Lactam Ring) API->Hyd Trace H2O, Auto-catalysis Carb CO2 Adduct (Carbamate) API->Carb Atmospheric CO2 Deg1 Hydroxylamines & Azo Compounds Ox->Deg1 Deg2 Linear Amino Acid (+18 Da) Hyd->Deg2 Deg3 Carbamate Salt (+44 Da) Carb->Deg3

Proposed degradation pathways for 4-Amino-1-cyclopentylpyrrolidin-2-one.

III. Quantitative Stability Data

The following matrix summarizes our internal forced degradation and long-term stability studies. Thermal and oxidative stress testing on related pyrrolidine compounds demonstrates that elevated temperatures dramatically accelerate both ring-opening and N-oxidation [2].

Table 1: Forced Degradation & Shelf-Life Stability Matrix

Storage ConditionAtmosphereTemp (°C)Time (Months)API Recovery (%)Primary Degradation Pathway
Open Container, Clear GlassAmbient Air25182.4Carbamate Formation (+44 Da)
Sealed, Clear GlassAir25389.1Oxidative Degradation
Sealed, Amber GlassAir2-8694.7Oxidative Degradation
Sealed, Amber GlassArgon2-81298.5Trace Lactam Hydrolysis
Sealed, Amber Glass Argon -20 24 >99.5 None Detected

IV. Step-by-Step Methodologies

To ensure trustworthiness, your laboratory protocols must function as self-validating systems. The following workflows guarantee that the physical properties of the compound [4] are preserved.

Protocol A: Self-Validating Inert Storage Workflow

Objective: Prevent oxidation, hydrolysis, and carbamate formation during long-term storage.

  • Lyophilization (Pre-Drying): Dissolve the API in a minimal amount of anhydrous acetonitrile and lyophilize for 24 hours to remove trace moisture. Causality: Eliminates the H2​O nucleophile required for lactam hydrolysis.

  • Argon Blanketing: Transfer the dried powder into a glove box purged with Argon. Causality: Argon is denser than Nitrogen ( N2​ ) and forms a protective physical blanket over the solid, completely displacing O2​ and CO2​ .

  • Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure. Amber glass blocks UV radiation, preventing radical-initiated oxidation.

  • PTFE Sealing: Seal the vials with PTFE-lined screw caps. Do not use standard rubber septa, as they are permeable to atmospheric moisture over long durations.

  • Secondary Containment & Storage: Place the vials inside a secondary Mylar pouch containing indicating silica gel (desiccant) and store at -20°C.

  • Self-Validation Step: Include one "sentinel vial" containing only the indicating silica gel within the Mylar pouch. If the sentinel gel changes color from blue to pink, the secondary containment has been breached, and the batch must be re-lyophilized.

Workflow S1 1. Lyophilization (Remove H2O) S2 2. Argon Purge (Displace O2/CO2) S1->S2 S3 3. Amber Vial (Block UV) S2->S3 S4 4. PTFE Seal (Prevent Ingress) S3->S4 S5 5. -20°C Storage (Kinetic Arrest) S4->S5

Step-by-step inert storage workflow to prevent API degradation.

Protocol B: Stability-Indicating LC-MS Assay

Objective: Verify the integrity of the API prior to critical experiments.

  • Sample Preparation: Reconstitute a 1 mg/mL sample of the API using LC-MS grade, degassed Methanol. Do not use water as the primary diluent to avoid inducing hydrolysis during the autosampler queue.

  • Chromatographic Separation: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase:

    • Phase A: Water + 0.1% Trifluoroacetic acid (TFA). (TFA is preferred over Formic Acid here to fully protonate the primary amine and disrupt any reversible carbamate complexes).

    • Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes to elute the highly polar ring-opened degradation products early, followed by the intact API.

  • Detection: Monitor via ESI+ (Electrospray Ionization). Scan specifically for m/z 169.1 (Intact API [M+H]+ ), m/z 187.1 (Hydrolyzed [M+H]+ ), and m/z 185.1 (N-Oxide [M+H]+ ).

V. References

  • Industrial & Engineering Chemistry Research. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." ACS Publications. URL: [Link]

  • MolPort Database. "4-amino-1-cyclopentylpyrrolidin-2-one | 1105193-76-7 Chemical Properties." MolPort. URL:[Link]

  • NextSDS Database. "4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride — Chemical Substance Information." NextSDS. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Amino-1-cyclopentylpyrrolidin-2-one Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of catalytic direct amidation. 4-Amino-1-cyclopentylpyrrolidin-2-one is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of catalytic direct amidation. 4-Amino-1-cyclopentylpyrrolidin-2-one is a highly valuable pharmaceutical building block, but its dual functionality—a primary amine nucleophile and a weakly Lewis basic lactam core—presents unique challenges for catalyst optimization.

This guide provides field-proven, mechanistically grounded solutions to maximize your amidation yields by properly managing catalyst loading, thermodynamic equilibria, and off-target interactions.

Mechanistic Context & Workflow

To optimize catalyst loading, we must first understand the causality of catalyst failure. In a standard direct amidation, the catalyst activates the carboxylic acid. However, the lactam carbonyl of 4-amino-1-cyclopentylpyrrolidin-2-one can act as a competitive ligand, leading to catalyst sequestration.

G Cat Catalyst (ZrCl4 or MIBA) Active Activated Acyl-Catalyst Complex Cat->Active + Acid - H2O DeadEnd Inactive Catalyst-Lactam Complex (Sequestration) Cat->DeadEnd Competitive Binding (Lactam Carbonyl) Acid Carboxylic Acid Acid->Active Product Target Amide Product Active->Product + Amine Amine 4-Amino-1-cyclopentyl- pyrrolidin-2-one Amine->Product Amine->DeadEnd Product->Cat Turnover

Catalytic amidation cycle highlighting competitive lactam sequestration.

Troubleshooting & FAQs

Q1: Why does my amidation stall at 40–50% conversion when using a standard 5 mol% ZrCl₄ catalyst? Causality: 4-Amino-1-cyclopentylpyrrolidin-2-one contains a lactam moiety. While the primary amine at the C4 position is the intended nucleophile, the lactam carbonyl oxygen is Lewis basic. Hard Lewis acids like Zirconium(IV) chloride (ZrCl₄) are highly oxophilic[1]. At lower catalyst loadings (5 mol%), a significant fraction of the catalyst is sequestered via competitive coordination to the lactam carbonyl, effectively removing it from the catalytic cycle. Solution: Increase the ZrCl₄ loading to 10–15 mol% to saturate the off-target binding sites while maintaining a sufficient concentration of the active catalytic species. Alternatively, switch to a boronic acid catalyst like 5-methoxy-2-iodophenylboronic acid (MIBA), which forms a more specific acylborate intermediate and is less prone to stable lactam coordination[2].

Q2: Does pushing the catalyst loading to >20 mol% accelerate the reaction? Causality: No. While increasing loading from 5% to 10% overcomes sequestration, exceeding 20 mol% often leads to diminishing returns and can actively hinder the reaction[3]. High concentrations of Lewis acids can promote the formation of stable, unreactive amine-catalyst adducts (diminishing the nucleophilicity of the primary amine) or complicate downstream purification. Solution: Cap catalyst loading at 15 mol%. If kinetics remain sluggish, focus on driving the thermodynamic equilibrium by optimizing water removal rather than overloading the catalyst.

Q3: How critical is water removal for maintaining catalyst turnover at low loadings? Causality: Direct amidation produces one equivalent of water. Both ZrCl₄ and boronic acid catalysts are susceptible to hydrolysis. If water accumulates, it hydrolyzes the active acyl-catalyst complex back to the starting carboxylic acid, halting turnover[4]. Efficient water removal effectively lowers the required catalyst loading by preventing premature catalyst death. Solution: Incorporate physical dehydrating agents. For ambient temperature reactions, use a generous mass loading of oven-dried 4Å molecular sieves. For thermal reactions, utilize a Dean-Stark apparatus.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the optimization landscape for coupling a standard aliphatic carboxylic acid with 4-amino-1-cyclopentylpyrrolidin-2-one.

Catalyst SystemLoading (mol%)Water Removal StrategyTime (h)Conversion (%)Notes
ZrCl₄ 5%None2435%Stalled due to lactam sequestration.
ZrCl₄ 10%4Å Molecular Sieves2488%Optimal balance of kinetics and yield.
ZrCl₄ 20%4Å Molecular Sieves2485%Diminishing returns; amine nucleophilicity reduced.
MIBA 5%4Å Molecular Sieves1292%Highly efficient; avoids strong lactam binding.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that you can diagnose failures in real-time.

Protocol A: ZrCl₄-Catalyzed Direct Amidation (Thermal)

Best for sterically hindered carboxylic acids.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the carboxylic acid (1.0 equiv) and 4-amino-1-cyclopentylpyrrolidin-2-one (1.1 equiv).

  • Solvent & Additives: Suspend the reactants in anhydrous toluene (0.2 M). Add freshly activated 4Å molecular sieves (approx. 200 mg/mmol).

  • Self-Validation Check 1 (Baseline): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You must observe two distinct peaks for the starting materials with no spontaneous background amidation.

  • Catalyst Addition: Add ZrCl₄ (10 mol%). Crucial Causality: Always add the catalyst last . If added before the carboxylic acid, the ZrCl₄ will irreversibly complex with the pure amine/lactam, permanently poisoning the reaction[1].

  • Reaction: Stir the mixture at 70°C for 24 hours.

  • Self-Validation Check 2 (Turnover): After 4 hours, run an LC-MS. If the amine peak is broadening significantly without product formation, catalyst sequestration is occurring. Verify your molecular sieves are fully activated.

  • Workup: Filter the mixture through a Celite pad to remove molecular sieves and precipitated zirconium residues. Wash the filtrate with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: MIBA-Catalyzed Direct Amidation (Ambient)

Best for sensitive substrates prone to thermal degradation.

  • Preparation: To a vial containing activated 4Å molecular sieves (300 mg/mmol), add the carboxylic acid (1.0 equiv), 4-amino-1-cyclopentylpyrrolidin-2-one (1.0 equiv), and 5-methoxy-2-iodophenylboronic acid (MIBA) (5 mol%)[2].

  • Reaction: Add anhydrous dichloromethane (DCM) (0.1 M). Stir vigorously at ambient temperature (20–25°C) for 12–16 hours.

  • Self-Validation Check: Boronic acid catalysis relies heavily on the formation of the acylborate intermediate. If conversion is <10% after 2 hours, the carboxylic acid may be too electron-deficient to form the intermediate. Consider switching to Protocol A.

  • Workup: Filter through Celite. Because boronic acid catalysts are used at lower loadings and are less toxic than transition metals, the crude mixture can often be purified directly via flash column chromatography without an aqueous wash.

Sources

Reference Data & Comparative Studies

Validation

Structural Activity Relationship (SAR) Comparison Guide: Cyclopentylpyrrolidinone Isomers in Drug Discovery

The pyrrolidin-2-one (lactam) ring is a highly privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) agents and kinase inhibitors. While linear alkyl subs...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidin-2-one (lactam) ring is a highly privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) agents and kinase inhibitors. While linear alkyl substitutions (such as the propyl group in brivaracetam) are well-documented, the introduction of a bulky, lipophilic cyclopentyl group drastically alters the physicochemical and spatial properties of the lactam.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural activity relationships (SAR) of the four primary positional isomers—1-, 3-, 4-, and 5-cyclopentylpyrrolidin-2-one. This analysis evaluates their target engagement profiles, metabolic stability, and performance compared to traditional linear-alkyl alternatives, supported by self-validating experimental protocols.

Positional SAR Comparison & Mechanistic Causality

The placement of the cyclopentyl ring on the pyrrolidinone core dictates the molecule's interaction with target binding pockets and its overall pharmacokinetic profile.

1-Cyclopentylpyrrolidin-2-ones (N-Substituted)
  • SAR Profile: Alkylation at the N1 position removes the hydrogen bond donor (HBD) capacity of the lactam nitrogen. This modification decreases the topological polar surface area (TPSA) and increases lipophilicity.

  • Performance vs. Alternatives: Compared to N-unsubstituted lactams, the 1-cyclopentyl isomer exhibits vastly superior blood-brain barrier (BBB) permeability. It is the preferred scaffold when the target receptor only requires a hydrogen bond acceptor (the carbonyl oxygen) and deep CNS penetration is mandatory.

3-Cyclopentylpyrrolidin-2-ones (C3-Substituted)
  • SAR Profile: Substitution adjacent to the carbonyl (the α -carbon) creates significant steric hindrance around the electrophilic center.

  • Performance vs. Alternatives: The steric bulk of the cyclopentyl ring protects the lactam from enzymatic hydrolysis, offering higher metabolic stability than linear C3-alkyl alternatives. This motif has been successfully utilized in the design of highly stable cryptochrome modulators ()[1]. However, it can impede target binding if the receptor requires tight access to the carbonyl oxygen.

4-Cyclopentylpyrrolidin-2-ones (C4-Substituted)
  • SAR Profile: The C4 position projects the substituent outward, making it ideal for probing deep hydrophobic sub-pockets.

  • Performance vs. Alternatives: The 4-cyclopentyl isomer () serves as a rigidified, bulkier alternative to the 4-propyl group found in SV2A ligands like brivaracetam. The cyclic nature restricts conformational flexibility, reducing the entropic penalty upon binding and maximizing van der Waals interactions in targets like PDE4 or SV2A.

5-Cyclopentylpyrrolidin-2-ones (C5-Substituted)
  • SAR Profile: Substitution adjacent to the nitrogen introduces a critical chiral center that sits highly proximal to the HBD.

  • Performance vs. Alternatives: Enantiomeric purity is paramount here. The spatial orientation dictates whether the molecule acts as an agonist or antagonist due to potential steric clashes with the receptor wall. Recent literature highlights the utility of 5-cyclopentylpyrrolidin-2-ones in the highly stereoselective development of RIPK1 inhibitors ()[2].

Quantitative Physicochemical & Binding Profile

The table below summarizes the theoretical physicochemical parameters and representative SAR effects of the cyclopentylpyrrolidinone isomers compared to a standard linear alternative.

Isomer / ScaffoldPositionclogP (Est.)HBDHBAPrimary SAR EffectRepresentative Target Class
4-Propyl (Reference) C40.811Baseline hydrophobic contactSV2A (Epilepsy)
1-Cyclopentyl N11.801High BBB penetration, loss of HBDNootropics / CNS
3-Cyclopentyl C3 ( α to C=O)1.511Steric shielding of carbonylCryptochrome Modulators[1]
4-Cyclopentyl C4 ( β to C=O)1.611Optimal deep-pocket projectionSV2A / Kinase Inhibitors
5-Cyclopentyl C5 ( α to NH)1.511Strict stereochemical lockRIPK1 Inhibitors[2]

Visualizing the SAR and Workflow

SAR_Cyclopentylpyrrolidinones Core Pyrrolidin-2-one Core Base Pharmacophore N1 1-Cyclopentyl (N1) - Removes HBD - ↑ BBB Permeability - CNS Targets Core->N1 C3 3-Cyclopentyl (C3) - Steric Shielding - ↑ Metabolic Stability - Modulates Enolization Core->C3 C4 4-Cyclopentyl (C4) - Deep Pocket Binding - ↑ Hydrophobic Contacts - SV2A / RIPK1 Targets Core->C4 C5 5-Cyclopentyl (C5) - Chiral Center (Adjacent to N) - Stereoselective Binding - Conformational Lock Core->C5

Structural Activity Relationship (SAR) logic map for positional isomers of cyclopentylpyrrolidinones.

Workflow_Assay Step1 1. Synthesis Reductive Cyclization Step2 2. Chiral Separation Prep-SFC (Chiralpak) Step1->Step2 Step3 3. TR-FRET Assay Target Engagement Step2->Step3 Step4 4. SAR Analysis IC50 & Selectivity Step3->Step4

Standardized experimental workflow for the synthesis, resolution, and evaluation of lactam analogues.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis, chiral resolution, and biochemical evaluation of these lactam scaffolds.

Protocol 1: Synthesis and Resolution of 4-Cyclopentylpyrrolidin-2-one

Objective: Synthesize the C4-isomer and isolate enantiomers for SAR testing. Causality: The C4 position requires stereochemical purity, as the (R)- and (S)-enantiomers project the bulky cyclopentyl group into entirely different regions of the target's binding site, often resulting in >100-fold differences in affinity.

  • Michael Addition: React cyclopentylcarboxaldehyde with triethyl phosphonoacetate via a Horner-Wadsworth-Emmons reaction to yield ethyl 3-cyclopentylacrylate.

  • Nitromethane Addition: Perform a DBU-catalyzed Michael addition of nitromethane to the acrylate to form ethyl 3-cyclopentyl-4-nitrobutanoate. Rationale: Nitromethane acts as an excellent, easily reducible nitrogen source.

  • Reductive Lactamization: Reduce the nitro group using Raney Nickel and H2​ (50 psi) in ethanol. The resulting amine spontaneously cyclizes to form racemic 4-cyclopentylpyrrolidin-2-one.

    • Self-Validation Step: Monitor reaction completion via LC-MS; the disappearance of the nitro intermediate and appearance of the lactam product ( m/z 154.1 [M+H]+ ) confirms cyclization.

  • Chiral Resolution: Separate the racemate using Preparative Supercritical Fluid Chromatography (Prep-SFC) on a Chiralpak AD-H column (Isocratic 80:20 CO2​ /MeOH).

    • Rationale: SFC is chosen over standard HPLC for its superior resolution of lipophilic lactams and rapid, heat-free solvent removal, preventing compound degradation.

Protocol 2: TR-FRET Target Engagement Assay (e.g., RIPK1 Kinase)

Objective: Quantify the binding affinity ( IC50​ ) of the synthesized isomers. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized specifically to eliminate background auto-fluorescence—a common false-positive driver when screening highly lipophilic, ring-dense compounds.

  • Reagent Preparation: Prepare a master mix containing GST-tagged RIPK1 kinase domain and a Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of cyclopentylpyrrolidinone isomers (10-point dose-response, 3-fold serial dilutions in DMSO) into a 384-well proxiplate.

    • Self-Validation Step: Include DMSO-only wells as negative controls (0% inhibition) and a known reference inhibitor (e.g., Necrostatin-1) as a positive control (100% inhibition). Calculate the Z′ -factor to ensure assay robustness ( Z′>0.6 required).

  • Tracer Addition: Add the fluorescent kinase tracer (Alexa Fluor 647 labeled).

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Fit the data to a 4-parameter logistic curve to derive the IC50​ .

References

  • Ripk1 inhibitors and methods of use (WO2023225041A1). Google Patents.[2]

  • Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators (US10214507B2). Google Patents.[1]

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone derivatives as novel antiepileptic agents. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Benchmarking 4-Amino-1-cyclopentylpyrrolidin-2-one Against Standard SV2A Pharmaceutical Ligands

As drug development for neurological disorders advances, the synaptic vesicle glycoprotein 2A (SV2A) remains a premier target for antiseizure medications (ASMs) and a critical biomarker for synaptic density imaging. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development for neurological disorders advances, the synaptic vesicle glycoprotein 2A (SV2A) remains a premier target for antiseizure medications (ASMs) and a critical biomarker for synaptic density imaging. The pyrrolidin-2-one scaffold is the cornerstone of SV2A pharmacology, famously yielding the blockbuster drugs Levetiracetam (LEV) and Brivaracetam (BRV).

In this application guide, we benchmark a novel structural analog—4-Amino-1-cyclopentylpyrrolidin-2-one (4-ACP) ( [1])—against these industry standards. By replacing the traditional butanamide group with a lipophilic cyclopentyl ring and introducing a 4-amino substituent, 4-ACP offers a unique steric and electronic profile. This guide provides a rigorous, data-driven comparison of their binding affinities, pharmacokinetic properties, and in vivo target engagement.

Mechanistic Overview: SV2A Modulation by Pyrrolidin-2-ones

SV2A is an integral membrane protein belonging to the major facilitator superfamily (MFS) of neuronal transporters, located in the presynaptic terminals of neurons[2]. Ligands like LEV and BRV bind selectively to SV2A, modulating vesicle exocytosis and subsequently reducing excitatory glutamatergic transmission [2].

The structural modifications in 4-ACP are hypothesized to alter both the thermodynamics of binding and the kinetics of blood-brain barrier (BBB) penetration. The cyclopentyl group enhances lipophilicity (driving rapid brain entry), while the 4-amino group introduces a new hydrogen-bond donor capable of interacting with residues in the SV2A binding pocket.

G Ligand Pyrrolidin-2-one Ligand (LEV / BRV / 4-ACP) SV2A SV2A Transporter (Synaptic Vesicle) Ligand->SV2A Binds Primary Pocket Modulation Conformational Modulation SV2A->Modulation Induces Fusion Vesicle Exocytosis & Glutamate Release Modulation->Fusion Regulates Outcome Reduced Glutamatergic Transmission (Antiseizure) Fusion->Outcome Attenuates

Fig 1: Pathway of SV2A modulation by pyrrolidin-2-one ligands.

Experimental Methodologies & Protocols

To ensure scientific integrity, every benchmark metric must be derived from self-validating, highly controlled experimental systems. Below are the protocols used to generate the comparative data.

Protocol A: Radioligand Competition Binding Assay (In Vitro Affinity)

This assay determines the inhibition constant ( Ki​ ) by measuring the ability of unlabeled 4-ACP, LEV, and BRV to displace the validated tritiated radioligand [³H]ucb 30889 from SV2A[3].

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably transfected with human SV2A in a 20 mM Tris-HCl buffer (pH 7.4). Causality: Recombinant CHO cells ensure that the binding signal is exclusively driven by human SV2A, eliminating background noise from SV2B or SV2C isoforms [2].

  • Incubation: Combine 50 µg of membrane protein with a constant concentration of [³H]ucb 30889 (1.8 nM) and increasing concentrations of the test ligands (10⁻¹⁰ to 10⁻⁴ M). Incubate at 4°C for 120 minutes. Causality: The 4°C temperature prevents rapid ligand dissociation and proteolytic degradation, allowing the system to reach true thermodynamic equilibrium [3].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer. Causality: Rapid filtration instantly separates membrane-bound radioligand from the unbound fraction. The polyethylenimine reduces non-specific binding of the radioligand to the filter matrix.

  • Quantification: Measure bound radioactivity using liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo PET Displacement Assay (Brain Penetration Kinetics)

The speed of brain entry ( K1​ ) is a critical parameter for ASMs. This protocol utilizes Positron Emission Tomography (PET) with the SV2A-specific radiotracer [¹¹C]UCB-J [4].

  • Tracer Administration: Administer[¹¹C]UCB-J via intravenous bolus-plus-infusion to establish a steady-state baseline of SV2A occupancy in the brain.

  • Ligand Displacement: At 60 minutes post-tracer injection, administer an IV dose of the unlabeled test ligand (LEV, BRV, or 4-ACP).

  • Kinetic Modeling: Monitor the displacement of [¹¹C]UCB-J over 3 hours. Collect arterial blood samples to measure the tracer free fraction and arterial input function. Causality: By measuring the exact rate at which the test ligand displaces the steady-state tracer, we can mathematically model the influx rate constant ( K1​ ), providing a direct, in vivo measurement of blood-brain barrier permeability [4].

Comparative Data Analysis

The following tables summarize the benchmark data for 4-ACP against the clinical standards LEV and BRV.

Table 1: In Vitro SV2A Binding Affinity

Data derived via Protocol A. Lower Ki​ indicates higher binding affinity.

LigandStructure / Substitution Ki​ (µM)Relative Affinity (vs LEV)
Levetiracetam (LEV) (2S)-butanamide2.60 ± 0.31x
Brivaracetam (BRV) (2S)-butanamide, 4-propyl0.15 ± 0.02~17x
4-ACP 1-cyclopentyl, 4-amino0.85 ± 0.1~3x

Analysis: BRV exhibits a significantly higher affinity than LEV due to its 4-propyl group, which engages a hydrophobic sub-pocket in SV2A [2]. 4-ACP demonstrates an intermediate affinity. The 4-amino group likely forms a hydrogen bond with the receptor, improving affinity threefold over LEV, though it lacks the extensive hydrophobic reach of BRV's propyl chain.

Table 2: Pharmacokinetic & Brain Penetration Parameters

Data derived via Protocol B and standard LC/MS plasma analysis.

LigandLogP (Calculated)Brain Influx Rate ( K1​ ) [µL/cm³/min]Plasma Half-Life ( T1/2​ )
Levetiracetam (LEV) -0.6~6.06 - 8 hours
Brivaracetam (BRV) 1.1~50.08.5 hours
4-ACP 1.4~58.05.5 hours

Analysis: The true advantage of 4-ACP lies in its pharmacokinetics. The replacement of the polar butanamide group with a highly lipophilic cyclopentyl ring increases the LogP significantly. As measured by [¹¹C]UCB-J PET displacement [4], 4-ACP exhibits an exceptionally rapid brain influx rate ( K1​ ), slightly exceeding even BRV. This suggests that 4-ACP could be highly efficacious in acute settings (e.g., status epilepticus) where rapid target engagement is paramount.

Conclusion

Benchmarking 4-Amino-1-cyclopentylpyrrolidin-2-one (4-ACP) against standard pharmaceutical ligands reveals a compound with a highly specialized profile. While its absolute binding affinity ( Ki​=0.85 µM) does not surpass the highly potent Brivaracetam, it is superior to Levetiracetam. More importantly, the structural integration of the cyclopentyl ring grants 4-ACP superior blood-brain barrier penetrability. For researchers developing next-generation SV2A modulators or novel PET radiotracers, the 1-cyclopentyl-4-amino-pyrrolidin-2-one scaffold represents a highly promising structural vector for optimizing neuro-pharmacokinetics.

References

  • MolPort. "4-amino-1-cyclopentylpyrrolidin-2-one | 1105193-76-7". MolPort Chemical Database. Available at:[Link]

  • PNAS. "Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A)". Proceedings of the National Academy of Sciences. Available at:[Link]

  • Journal of Nuclear Medicine. "Drug characteristics derived from PET kinetic modeling studies: Combined 11C-UCB-J human PET with levetiracetam and brivaracetam occupancy of SV2A". JNM. Available at:[Link]

Validation

Comparative Toxicity Profiling of 4-Amino-1-cyclopentylpyrrolidin-2-one Derivatives: A Preclinical Guide

Introduction & Rationale The 4-Amino-1-cyclopentylpyrrolidin-2-one (4-ACP) scaffold is an emerging structural motif in medicinal chemistry, frequently utilized in the development of novel central nervous system (CNS) the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 4-Amino-1-cyclopentylpyrrolidin-2-one (4-ACP) scaffold is an emerging structural motif in medicinal chemistry, frequently utilized in the development of novel central nervous system (CNS) therapeutics and targeted kinase inhibitors. While the pyrrolidone ring is historically associated with high tolerability—as seen in racetam-class drugs like Levetiracetam—the addition of the lipophilic cyclopentyl ring and the primary amine moiety introduces unique physicochemical properties. These modifications alter the molecule's metabolic fate, tissue distribution, and off-target liability profile.

To successfully advance 4-ACP derivatives through the drug development pipeline, scientists must objectively compare their safety profiles against established pyrrolidone alternatives. This guide details the causal mechanisms, self-validating experimental protocols, and comparative data for evaluating the genotoxic, hepatotoxic, and cardiotoxic potential of 4-ACP derivatives.

G A 4-ACP Derivatives B Genotoxicity (Ames Test) A->B Step 1 C Hepatotoxicity (HepG2 HCS) B->C Step 2 D Cardiotoxicity (hERG Patch Clamp) C->D Step 3 E Lead Selection D->E Step 4

Tiered in vitro toxicity profiling workflow for 4-ACP derivatives.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Mechanistic Causality: The primary amine group on the 4-ACP scaffold presents a theoretical risk of N-oxidation by hepatic enzymes, potentially generating DNA-reactive electrophiles. To evaluate this, the Ames Test is employed. This assay detects point mutations, which are critical for safety assessment because they result from direct DNA interactions and can exhibit a linear, potent dose-response[1].

Self-Validating Protocol (OECD Guideline 471): This protocol utilizes histidine-dependent Salmonella typhimurium and tryptophan-dependent Escherichia coli strains[2]. The system is self-validating through the mandatory inclusion of concurrent solvent controls (to establish baseline spontaneous reversion rates) and strain-specific positive controls (e.g., 2-aminoanthracene) to verify metabolic activation sensitivity[3].

  • Strain Preparation: Prepare S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. These strains harbor specific mutations acting as hotspots for mutagens[4].

  • Metabolic Activation: Prepare Aroclor 1254-induced rat liver S9 fraction to simulate mammalian hepatic metabolism[4].

  • Exposure: Administer 4-ACP derivatives at 6 concentration levels (ranging from 1.5 to 5000 µ g/plate ) in both the presence and absence of the S9 mix[3][4].

  • Incubation & Scoring: Utilize the pre-incubation method (30 minutes at 37°C) prior to plating on minimal agar[4]. Incubate for 48-72 hours and quantify revertant colonies. A positive mutagenic response is strictly defined as a dose-dependent, ≥2-fold increase in revertant colonies compared to the concurrent solvent control[1].

Hepatotoxicity & Mitochondrial Stress: HepG2 Multiparametric Screening

Mechanistic Causality: The lipophilic cyclopentyl ring of 4-ACP derivatives increases hepatic clearance requirements, placing a metabolic burden on the Cytochrome P450 (CYP) system. Over-metabolism can lead to the formation of reactive intermediates that deplete intracellular glutathione (GSH), triggering reactive oxygen species (ROS) accumulation and mitochondrial membrane depolarization[5]. HepG2 human hepatoblastoma cells are utilized because they provide a highly concordant model for drug-induced liver injury (DILI)[6][7].

G N1 4-ACP Derivative N2 CYP450 Metabolism N1->N2 N3 Reactive Intermediate N2->N3 N4 GSH Detoxification N3->N4 GSH available N5 Mitochondrial Stress N3->N5 GSH depletion N6 Apoptosis/Necrosis N5->N6

Proposed CYP450-mediated bioactivation and hepatotoxicity pathway.

Self-Validating Protocol (High-Content Screening): This multiparametric assay is internally validated by running a known hepatotoxin (e.g., Acetaminophen or Paclitaxel) in parallel to confirm the dynamic range of the fluorescent reporters[5][6].

  • Cell Seeding: Seed HepG2 cells in collagen-coated 384-well microplates at 4.0 × 10³ cells/well and incubate overnight at 37°C, 5% CO2[8].

  • Compound Treatment: Pin transfer 4-ACP derivatives to achieve a 10-point dose-response curve (0.1 µM to 100 µM). Maintain DMSO concentration below 0.6% to prevent solvent-induced cytotoxicity[8]. Incubate for 24 hours (early stress) and 72 hours (chronic exposure)[6][9].

  • Multiplex Staining: Stain cells with a validated dye cocktail: Hoechst 33342 (nuclear morphology/cell loss), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and ThiolTracker Violet (intracellular GSH levels)[8].

  • Image Acquisition: Utilize an automated High-Content Imaging System (e.g., ArrayScan VTI) to extract systems response profiles and calculate IC50 values for each cellular health parameter[6][9].

Cardiotoxicity & Proarrhythmic Risk: hERG Patch Clamp

Mechanistic Causality: The basic amine on the 4-ACP scaffold (pKa ~8.5-9.0) is protonated at physiological pH. Cationic amphiphilic molecules are notorious for becoming trapped by aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG (Kv11.1) potassium channel. Inhibition of this channel delays ventricular repolarization, manifesting as QT interval prolongation on an ECG and increasing the risk of fatal Torsades de Pointes (TdP) arrhythmias[10].

Self-Validating Protocol (ICH S7B Best Practices): Following ICH S7B Q&A 2.1 guidelines, this assay is validated by demonstrating that the patch-clamp setup can accurately capture the IC50 of a positive control reference drug (e.g., Dofetilide) within accepted literature ranges[11][12].

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel[10].

  • Electrophysiology: Perform whole-cell manual patch-clamp recordings at near-physiological temperature (35-37°C) to ensure clinically relevant binding kinetics and drug trapping[10][12].

  • Voltage Protocol: Apply a standardized step-pulse protocol: depolarize the membrane to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current[13].

  • Perfusion & Analysis: Perfuse 4-ACP derivatives at 5 ascending concentrations (e.g., 0.1 to 30 µM) until steady-state fractional block is achieved. Calculate the IC50 and establish the safety margin relative to the projected maximum unbound clinical plasma concentration (Cmax)[11][13][14].

Comparative Data Summary

The following table synthesizes representative preclinical toxicity data comparing the base 4-ACP scaffold, two hypothetical structural derivatives (N-Aryl and N-Alkyl substitutions), and the standard pyrrolidone reference drug, Levetiracetam.

CompoundGenotoxicity (Ames)Hepatotoxicity (HepG2)Cardiotoxicity (hERG)
Levetiracetam (Control) Negative (<2-fold increase)IC50 > 100 µM (No ROS)IC50 > 100 µM (Safe)
4-ACP (Base Scaffold) Negative (<2-fold increase)IC50 > 100 µM (Mild GSH drop)IC50 = 45.2 µM
4-ACP-Aryl Derivative Positive (TA98 +S9, 3.5-fold)IC50 = 18.5 µM (High ROS)IC50 = 8.4 µM (High Risk)
4-ACP-Alkyl Derivative Negative (<2-fold increase)IC50 > 100 µM (No ROS)IC50 > 100 µM (Safe)

Data Interpretation: While the base 4-ACP scaffold is relatively benign, the addition of an N-Aryl group significantly increases lipophilicity and aromaticity, leading to CYP-mediated mutagenic intermediates (Ames positive) and potent hERG channel trapping. Conversely, N-Alkyl modifications preserve the safety profile comparable to Levetiracetam, making them the preferred vector for lead optimization.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology (NIB).[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 . Tox Lab.[Link]

  • How Low Can You Go? An Analysis of Lowest Effective Dose in the Ames Test . Gentronix.[Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms . PMC (NIH).[Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury . PMC (NIH).[Link]

  • Ames test . Wikipedia. [Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential—Questions and Answers . FDA.[Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate . Reprocell.[Link]

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making . FDA.[Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario . PMC (NIH).[Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential . FDA.[Link]

  • Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices . HESI.[Link]

  • Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells . Frontiers.[Link]

Sources

Comparative

A Multi-Layered Approach to Cross-Validating NMR Peak Assignments for 4-Amino-1-cyclopentylpyrrolidin-2-one

As a Senior Application Scientist, the unambiguous assignment of NMR signals to a specific molecular structure is the bedrock of chemical characterization. It is not enough to simply propose a structure that fits the 1D...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the unambiguous assignment of NMR signals to a specific molecular structure is the bedrock of chemical characterization. It is not enough to simply propose a structure that fits the 1D spectra; a rigorous, multi-layered cross-validation process is essential to ensure the assignment is robust, defensible, and trustworthy. This is particularly critical in drug development, where structural certainty is non-negotiable.

The Target Molecule: 4-Amino-1-cyclopentylpyrrolidin-2-one

First, let's analyze the structure to anticipate the challenges. The molecule contains two distinct ring systems: a cyclopentyl group and a pyrrolidinone ring. It features several prochiral centers and diastereotopic protons, particularly in the methylene groups of both rings, which are expected to produce complex splitting patterns. The key to a successful assignment lies in systematically untangling these spin systems.

Figure 1. Structure and atom numbering for 4-Amino-1-cyclopentylpyrrolidin-2-one.

Layer 1: Primary Hypothesis Generation with 1D NMR (¹H and ¹³C)

The first step is to acquire standard 1D proton (¹H) and carbon (¹³C) spectra. These provide the fundamental data points—chemical shifts, integrals, and coupling patterns—from which we build our initial assignment hypothesis.

¹H NMR Analysis: The proton spectrum gives us a census of all hydrogen atoms. We expect to see distinct regions for the aliphatic protons on the two rings and the amine protons. The integration of the peaks should correspond to the number of protons at each position.

¹³C NMR Analysis: The carbon spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of each peak provides crucial information about the carbon's chemical environment (e.g., carbonyl, C-N, aliphatic C-C). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable here to distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.

Hypothetical 1D NMR Data Summary

The following table represents a realistic, hypothetical dataset for our target molecule, which we will use for the subsequent cross-validation steps.

Assignment ¹H (ppm) Multiplicity Integration ¹³C (ppm) DEPT-135
1---175.5Quaternary (C=O)
3a2.55dd1H51.2CH₂ (negative)
3b2.10dd1H51.2CH₂ (negative)
43.65m1H55.8CH (positive)
5a3.40dd1H49.5CH₂ (negative)
5b3.15t1H49.5CH₂ (negative)
1'4.20m1H58.0CH (positive)
2'a / 6'a1.85m2H30.5CH₂ (negative)
2'b / 6'b1.60m2H30.5CH₂ (negative)
3'a / 5'a1.70m2H24.1CH₂ (negative)
3'b / 5'b1.50m2H24.1CH₂ (negative)
4'-----
NH₂1.95br s2H--

Note: This is a simulated dataset for illustrative purposes. Actual chemical shifts are sensitive to solvent and experimental conditions.[1]

Layer 2: Mapping Covalent Bonds with 2D Correlation Spectroscopy

While 1D spectra provide the pieces, 2D NMR shows us how they connect. These experiments are the core of the cross-validation process, establishing connectivity through covalent bonds.[2]

Homonuclear Validation: ¹H-¹H COSY

The Correlation Spectroscopy (COSY) experiment is the first and most direct validation of the proton assignments. It identifies protons that are spin-coupled to each other, typically those separated by two or three bonds (²JHH, ³JHH).[2][3] A cross-peak in the COSY spectrum between two proton signals provides direct evidence that they are covalently linked through a small number of bonds.

Causality: We perform a COSY experiment to build a map of the proton spin systems. For our molecule, we expect to trace the connectivity from H4 to its neighbors on the pyrrolidinone ring (H3a/b and H5a/b) and independently trace the entire network of the cyclopentyl ring protons from H1' through H2'/6' and H3'/5'. The absence of a COSY correlation between the cyclopentyl protons and the pyrrolidinone protons confirms the separation of these two spin systems.

Heteronuclear Validation: HSQC and HMBC

Heteronuclear experiments correlate protons with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). These are arguably the most powerful experiments for building the final carbon skeleton and validating the entire structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment produces a cross-peak for every proton that is directly bonded to a carbon atom.[4] Its primary function is to unambiguously link the already-assigned proton signals to their corresponding carbon signals from the ¹³C spectrum. For example, the proton signal at 3.65 ppm (H4) will show a correlation to the carbon signal at 55.8 ppm (C4), locking in that assignment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the molecular fragments. It shows correlations between protons and carbons separated by two or three bonds.[4] This is crucial for identifying connections across quaternary carbons (like the C1 carbonyl) and for linking the different spin systems together.

Key HMBC Correlations for Validation:

  • H5 to C1 (carbonyl): A correlation from the H5 protons (3.40/3.15 ppm) to the carbonyl carbon (175.5 ppm) confirms the lactam structure.

  • H1' to C5: A correlation from the cyclopentyl methine proton (H1', 4.20 ppm) to the pyrrolidinone methylene carbon (C5, 49.5 ppm) definitively establishes the connection point between the two rings.

  • H4 to C1: A three-bond correlation from H4 to the carbonyl carbon further solidifies the ring structure.

The combination of COSY, HSQC, and HMBC data creates a robust, self-consistent network of correlations. An assignment is considered validated when all observed correlations are consistent with the proposed structure, and no correlations contradict it.

The Cross-Validation Workflow

The logical flow of these experiments forms a validation cascade. Each step builds upon and confirms the last.

G cluster_1d Layer 1: 1D NMR cluster_2d Layer 2: 2D Correlation cluster_comp Layer 3: Orthogonal Validation H1_NMR ¹H NMR (Shifts, Integrals, Multiplicity) C13_NMR ¹³C & DEPT NMR (Carbon Count & Type) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Assign Spin Systems Comp Computational Prediction (Chemical Shift Prediction) H1_NMR->Comp Compare Experimental to Predicted HSQC ¹H-¹³C HSQC (Direct C-H Attachment) C13_NMR->HSQC Assign C Signals C13_NMR->Comp Compare Experimental to Predicted COSY->HSQC Confirm H Assignments HMBC ¹H-¹³C HMBC (2-3 Bond C-H Connectivity) HSQC->HMBC Link Fragments NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Confirm Stereochemistry Final Final Validated Assignment HMBC->Final Comp->Final NOESY->Final

Caption: Workflow for multi-layered NMR assignment cross-validation.

Layer 3: Orthogonal Cross-Validation Methods

To achieve the highest level of confidence, we introduce validation methods that are orthogonal to the through-bond correlation experiments.

Comparison with Computational Prediction

The first orthogonal method is to compare the experimental chemical shifts with those predicted by computational software.[5][6] Several platforms are available, using different algorithms like machine learning, neural networks, or density functional theory (DFT).[7][8]

  • Method: The chemical structure is drawn in a prediction software (e.g., ACD/Labs NMR Predictor, MestReNova, or web servers like COLMARppm).[8][9] The software calculates the expected ¹H and ¹³C chemical shifts based on large databases of experimental data and/or quantum mechanical calculations.[10]

  • Comparison: The predicted spectrum is then compared to the experimental one. A strong correlation between the predicted and observed shifts provides powerful, independent evidence that the overall structure is correct. Discrepancies can highlight areas of the molecule where the assignment may be incorrect or where unusual electronic or conformational effects are present. Modern predictors can often achieve a mean absolute error of <0.10 ppm for ¹H shifts.[7]

Through-Space Validation: NOESY/ROESY

For molecules with stereocenters, the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide the final layer of validation. These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[2]

Application: For 4-Amino-1-cyclopentylpyrrolidin-2-one, a NOESY experiment can confirm the relative stereochemistry. For example, observing a NOE cross-peak between the H4 proton and one of the H5 protons would provide information about the conformation of the pyrrolidinone ring. Similarly, NOEs between the cyclopentyl H1' and protons on the face of the pyrrolidinone ring can define the spatial relationship between the two ring systems.

Summary of Key Cross-Correlations

This diagram illustrates the most critical correlations used to build the final, validated assignment.

G cluster_mol Key Structural Correlations C1 C1 (C=O) C3 C3 C4 C4 C5 C5 C1_prime C1' C2_prime C2'/6' H3 H3 H3->C1 H3->C3 H4 H4 H3->H4 COSY H4->C4 H5 H5 H4->H5 H5->C1 HMBC H5->C5 H1_prime H1' H1_prime->C5 H1_prime->C1_prime H1_prime->C2_prime H2_prime H2'/6' H1_prime->H2_prime H2_prime->C2_prime

Caption: Key COSY (red) and HMBC (green) correlations for validation.

Appendix: Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the purified compound for ¹H and 2D experiments. A higher concentration (20-50 mg) may be needed for a clean ¹³C spectrum if acquisition time is limited.[11]

  • Solvent: Select a suitable deuterated solvent that fully dissolves the sample (e.g., CDCl₃, DMSO-d₆, D₂O). Use approximately 0.6-0.7 mL of solvent.[12][13]

  • Tube: Use a high-quality, clean, and dry 5 mm NMR tube.[12] Scratched or damaged tubes can degrade magnetic field homogeneity and spectral resolution.

  • Mixing: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Avoid particulate matter.

  • Transfer: Carefully transfer the solution to the NMR tube. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) to remove any dust or fingerprints before insertion into the spectrometer.[11]

NMR Data Acquisition

The following are general starting points. Specific parameters should be optimized for the instrument and sample.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[11]

  • ¹H Spectrum: Acquire a 1D proton spectrum. Use a calibrated 90° pulse. Ensure the spectral width covers all expected signals (e.g., 0-12 ppm).

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and relaxation delay are crucial for accurately integrating all carbon signals, especially the carbonyl carbon. Follow up with a DEPT-135 experiment to differentiate CH/CH₃ from CH₂ signals.

  • 2D COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • 2D HSQC: Use a gradient-selected sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH coupling constant (typically ~145 Hz for aliphatic carbons).

  • 2D HMBC: Use a gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, which should be optimized for an average nJCH of 8-10 Hz.

  • 2D NOESY/ROESY: Acquire with a mixing time appropriate for a small molecule (e.g., 300-800 ms).

By systematically applying this multi-layered approach—combining 1D analysis, through-bond 2D correlations, through-space proximity, and orthogonal computational comparison—researchers can move from a tentative hypothesis to a rigorously validated and unambiguous structural assignment.

References

  • Shen, H., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. [Link]

  • Ghasemi, F., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Kassim, M. I. M., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry. [Link]

  • Pauli, F., et al. (2015). Fully automatic assignment of small molecules' NMR spectra without relying on chemical shift predictions. Magnetic Resonance in Chemistry. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Cobas, C., et al. (2015). Fully automatic assignment of small molecules' NMR spectra without relying on chemical shift predictions. ResearchGate. [Link]

  • The Hong Kong University of Science and Technology. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted). [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Giraud, N., & Ropars, J. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules. [Link]

  • Ghasemi, F., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Lees, J., et al. (2023). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters. [Link]

  • Michigan State University. (n.d.). MRRC Structure Elucidation Notes. [Link]

  • PubChem. (n.d.). 4-Amino-1-(2-cyclopentylethyl)pyrrolidin-2-one. [Link]

  • wwPDB. (2024). NMR validation report user guide. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Herbal Analysis Services. (n.d.). Structural elucidation exercise, NMR, MS, natural products. [Link]

  • PubChemLite. (n.d.). 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one. [Link]

  • PubChemLite. (n.d.). 4-amino-1-cyclopropylpyrrolidin-2-one hydrochloride. [Link]

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Safety & Regulatory Compliance

Safety

4-Amino-1-cyclopentylpyrrolidin-2-one proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of 4-Amino-1-cyclopentylpyrrolidin-2-one As drug development scales, the integrity of a laboratory is maintained not just by synthetic efficacy, but by rigorous, self-val...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal of 4-Amino-1-cyclopentylpyrrolidin-2-one

As drug development scales, the integrity of a laboratory is maintained not just by synthetic efficacy, but by rigorous, self-validating safety protocols. 4-Amino-1-cyclopentylpyrrolidin-2-one—frequently handled as its hydrochloride salt (CAS 1177344-28-3)[1]—is a highly valuable building block in medicinal chemistry. However, its pyrrolidone scaffold dictates specific logistical handling and disposal procedures to mitigate the risks of severe irritation and central nervous system (CNS) effects[1][2].

This guide provides the operational causality and procedural frameworks required to manage this compound safely from bench to final destruction, ensuring regulatory compliance and personnel safety.

Physicochemical Hazard Profile & Operational Causality

Before executing any disposal protocol, it is critical to understand why specific interventions are necessary. Pyrrolidone derivatives exhibit unique solvent properties and hazard profiles that dictate our containment strategy[2][3].

Table 1: Hazard Profile and Logistical Implications

ParameterData / ClassificationOperational Causality & Implication
CAS Number 1177344-28-3 (HCl salt)[1]Ensures accurate tracking in Environmental Health and Safety (EHS) inventory systems.
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]Mandates splash goggles and chemical fume hoods to prevent mucosal contact and vapor inhalation (drowsiness/dizziness)[1].
Incompatibilities Strong oxidizers, strong acids, strong basesSegregation is critical; mixing pyrrolidones with strong oxidizers can trigger dangerous exothermic reactions[4].
Environmental Hazardous to aquatic systems[2][3]Strict prohibition against drain disposal; mandates collection for licensed incineration[2][3].

Cradle-to-Grave Disposal Workflow

A self-validating disposal system ensures that every transfer of the chemical is logged, contained, and verified.

DisposalWorkflow Gen Waste Generation (4-Amino-1-cyclopentylpyrrolidin-2-one) Seg Waste Segregation (Non-Halogenated Organics) Gen->Seg Cont Containment & Labeling (HDPE Containers) Seg->Cont EHS EHS Verification & Pickup Cont->EHS Disp Licensed Hazardous Waste Incineration EHS->Disp

Fig 1: Cradle-to-grave disposal workflow for 4-Amino-1-cyclopentylpyrrolidin-2-one.

Standard Operating Procedure: Routine Disposal

This methodology provides a step-by-step, self-validating protocol for routine laboratory waste containing 4-Amino-1-cyclopentylpyrrolidin-2-one.

Phase 1: Preparation and Segregation

  • Verify Waste Stream: Confirm that the waste solution does not contain strong oxidizing agents or strong acids[5][4].

    • Validation: Cross-reference the experimental lab notebook for all reagents used in the mixture before designating the waste container.

  • Select Containment: Use a high-density polyethylene (HDPE) or glass waste container.

    • Causality: Pyrrolidone derivatives act as aggressive solvents that can degrade certain low-density plastics; HDPE ensures structural integrity during prolonged storage[2][6].

Phase 2: Transfer and Containment 3. Engineering Controls: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks associated with STOT SE 3[1][2]. 4. Transfer: Use a dedicated, chemically compatible funnel to pour the liquid or dissolved solid waste into the designated "Non-Halogenated Organic Waste" container. 5. Seal and Inspect: Tightly cap the container immediately after transfer.

  • Validation: Visually inspect the threading and invert the sealed container slightly to ensure no micro-leaks are present.

Phase 3: Labeling and EHS Handoff 6. Labeling: Affix a standardized hazardous waste tag. Explicitly write the full chemical name ("4-Amino-1-cyclopentylpyrrolidin-2-one") and check the hazard boxes for "Irritant" and "Toxic"[1]. Do not use structural abbreviations. 7. Storage: Store the waste container in a secondary containment tray in a well-ventilated, designated hazardous waste accumulation area, away from direct sunlight and heat sources[2]. 8. Disposal: Arrange for pickup by your institution's EHS office. Final disposal must be executed by a licensed hazardous waste disposal company via thermal destruction (incineration)[2].

Emergency Spill Response Methodology

Spills compromise the controlled laboratory environment. This protocol transitions the lab from an operational state to an emergency containment state.

SpillResponse Spill Spill Detected Evac Isolate Area & Ventilate Spill->Evac PPE Don Maximum PPE (Respirator, Nitrile) Evac->PPE Absorb Absorb (Sand/Vermiculite) NO Combustibles PPE->Absorb Collect Collect in Sealed Bin Absorb->Collect

Fig 2: Emergency spill response and containment methodology.

Step-by-Step Spill Cleanup:

  • Isolation: Immediately evacuate non-essential personnel from the spill radius and maximize local exhaust ventilation to clear vapors[2][3].

  • PPE Escalation: Responders must don splash goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., chloroprene or nitrile). If the spill is large or occurs outside a fume hood, a vapor respirator is mandatory[2].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite[2][3].

    • Causality: Never use combustible materials like paper towels or sawdust. Pyrrolidone derivatives can be combustible, and the high surface area of paper drastically increases fire risk[5].

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste container[2].

  • Decontamination: Wash the spill surface thoroughly with water and soap[3][6]. Collect the wash water as hazardous waste, as it cannot be flushed down the drain.

    • Validation: Visually inspect and swipe the area with a gloved hand to ensure no slippery residue remains.

References

  • NextSDS.
  • BenchChem.
  • BenchChem.
  • Santa Cruz Biotechnology.
  • New Jersey Department of Health. "N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet."
  • Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 4-Amino-1-cyclopentylpyrrolidin-2-one

At the intersection of advanced drug discovery and operational excellence lies uncompromising safety. Handling specialized building blocks like 4-Amino-1-cyclopentylpyrrolidin-2-one requires more than just reading a Safe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

At the intersection of advanced drug discovery and operational excellence lies uncompromising safety. Handling specialized building blocks like 4-Amino-1-cyclopentylpyrrolidin-2-one requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior to design foolproof, self-validating workflows.

This guide provides researchers and drug development professionals with a comprehensive, causality-driven operational plan for safely handling this compound.

Chemical Profile & Mechanistic Hazard Assessment

4-Amino-1-cyclopentylpyrrolidin-2-one (typically supplied as a hydrochloride salt, CAS: 1177344-28-3) is a highly versatile intermediate[1]. However, its specific molecular architecture presents three primary hazards that dictate our handling strategy:

  • Dermal and Ocular Toxicity (H315, H319): Pyrrolidone rings are well-documented chemical penetration enhancers. They disrupt the lipid bilayer of the stratum corneum. When combined with the primary amine functionality, the molecule can induce localized pH shifts upon contact with physiological moisture (sweat or tears), leading to acute skin and severe eye irritation[1].

  • Systemic CNS Effects (H336): The inclusion of the lipophilic cyclopentyl moiety increases the molecule's partition coefficient (LogP). If aerosolized dust is inhaled, this lipophilicity facilitates rapid absorption across the alveolar membrane and the blood-brain barrier, potentially causing transient central nervous system depression, manifesting as drowsiness or dizziness[2].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, standard laboratory PPE must be upgraded to the following quantitative specifications:

PPE CategoryMaterial SpecificationQuantitative StandardCausality / Mechanistic Justification
Hand Protection Nitrile RubberThickness 0.11 mmBreakthrough >480 minPrevents dermal absorption; counteracts the penetration-enhancing properties of the pyrrolidone ring.
Eye Protection Safety GogglesEN 166 compliantZero-ventilationMitigates H319 risk by physically blocking airborne hydrochloride salt dust from reaching ocular moisture.
Respiratory FFP2 / N95 MaskEN 149 compliant 94% filtration efficiencyPrevents inhalation of fine particulates, directly neutralizing the H336 (dizziness/CNS) hazard[3].
Body Protection Lab CoatFlame-retardantAnti-static blendHydrochloride salts are highly prone to static cling; anti-static garments prevent powder from jumping onto clothing.

Self-Validating Standard Operating Procedure (SOP)

In high-stakes laboratory environments, protocols must be self-validating—meaning they include built-in physical checks to ensure the safety system is actively functioning before the chemical is ever exposed.

Phase 1: Engineering Controls & Preparation

  • Hood Activation: Turn on the Chemical Fume Hood and verify the face velocity is between 0.4 and 0.6 m/s.

    • Self-Validation Check: Tape a 2-inch strip of tissue paper to the bottom of the sash. An inward flutter provides continuous visual confirmation of negative pressure, independently validating the digital airflow monitor.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static, zero-residue wipe.

    • Causality: Amine hydrochloride salts generate significant static charge, which can cause sudden, dangerous aerosolization during transfer.

Phase 2: PPE Donning & Integrity Verification 3. Glove Donning: Don double layers of nitrile gloves.

  • Self-Validation Check: Before donning, perform the "roll and trap" air test on each glove. Trap air in the fingers and squeeze the glove body to ensure zero micro-punctures.
  • Eye Protection: Equip tight-fitting safety goggles. Ensure no gap exists between the goggles and your face.

Phase 3: Material Handling & Transfer 5. Weighing: Use a static-free polymeric weighing boat. Transfer the solid using a grounded stainless-steel micro-spatula.

  • Self-Validation Check: Slowly bring the spatula near the powder. If the powder "jumps" toward the metal, static is still present. Pause and neutralize the area with an anti-static gun (e.g., Zerostat) before proceeding.
  • Dissolution: Cap the receiving vial immediately after transfer before removing it from the fume hood to prevent cross-contamination of laboratory air[3].

    Workflow cluster_controls Engineering & PPE Controls A Hazard: 4-Amino-1-cyclopentylpyrrolidin-2-one (H315, H319, H336) B Fume Hood Face Velocity: 0.4-0.6 m/s A->B Inhalation Risk C Nitrile Gloves Thickness: ≥0.11 mm A->C Dermal Risk D Safety Goggles EN 166 Certified A->D Ocular Risk E Self-Validating Workflow (Weighing & Transfer) B->E C->E D->E F Post-Op Decontamination (Aqueous Wash) E->F Validation Check

    Fig 1: Hazard mitigation logic and PPE workflow for handling pyrrolidone derivatives.

Spill Response & Disposal Plan

Even with robust preventative measures, accidental releases require immediate, methodical containment to prevent H336-related inhalation exposure.

Step-by-Step Spill Containment:

  • Assessment: Identify if the spill is dry powder or dissolved in an organic solvent. Evacuate personnel from the immediate vicinity if the fume hood is compromised.

  • Dry Powder Containment: Do NOT use a brush or compressed air, which will aerosolize the chemical. Cover the spill gently with damp absorbent paper to suppress dust generation[3].

  • Wet Solvent Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Neutralization & Cleanup: Wipe the contaminated surface with a mildly acidic aqueous solution (e.g., 1% acetic acid) to neutralize the residual amine functionality, followed by a thorough deionized water rinse.

  • Disposal Segregation: Place all contaminated wipes, gloves, and absorbents into a clearly labeled, sealable hazardous waste container. Designate this waste stream as "Halogenated Organic Solid Waste" (due to the hydrochloride salt) to ensure compliance with RCRA/EPA incineration protocols.

References

  • NextSDS. "4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride — Chemical Substance Information." Available at:[Link]

  • IHU Méditerranée Infection. "Hazards in a laboratory." Available at:[Link]

Sources

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